Gandotinib

Catalog No.
S548077
CAS No.
1229236-86-5
M.F
C23H25ClFN7O
M. Wt
469.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gandotinib

CAS Number

1229236-86-5

Product Name

Gandotinib

IUPAC Name

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C23H25ClFN7O

Molecular Weight

469.9 g/mol

InChI

InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30)

InChI Key

SQSZANZGUXWJEA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

LY2784544; LY 2784544; LY-2784544; Gandotinib.

Canonical SMILES

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F

The exact mass of the compound Gandotinib is 469.17931 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Gandotinib LY2784544 mechanism of action JAK2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity Profile

Gandotinib is a small-molecule inhibitor designed to target the constitutively active JAK-STAT signaling pathway in MPNs. The table below summarizes its core mechanistic attributes.

Feature Description
Primary Target Janus kinase 2 (JAK2) [1] [2]
Binding Mode ATP-competitive, binding the kinase domain in its active conformation (Type I inhibitor) [3] [2]
Key Selectivity Preferential inhibition of mutant JAK2V617F over wild-type JAK2 [1]
Additional Inhibition Minor activity against STAT3 [4]

The JAK2V617F mutation is a key driver in most MPNs [5]. By competitively binding to the ATP-binding site of JAK2, this compound blocks the phosphorylation and subsequent activation of downstream STAT proteins (particularly STAT5), halting the transduction of signals for cell proliferation and survival [1].

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2_WT JAK2 (Wild-type) Receptor->JAK2_WT STAT STAT Protein JAK2_WT->STAT Phosphorylation JAK2_Mut JAK2V617F (Mutant) JAK2_Mut->STAT Constitutive Phosphorylation pSTAT pSTAT (Active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Prolif Gene Transcription & Cell Proliferation Nucleus->Prolif This compound This compound This compound->JAK2_WT Minimal Inhibition This compound->JAK2_Mut Preferential Inhibition

This compound preferentially inhibits constitutive JAK2-STAT signaling in MPNs.

Quantitative Pharmacological & Clinical Data

The potency and clinical effects of this compound have been characterized through biochemical, cellular, and clinical studies.

Parameter Value / Finding Context / Model
Biochemical & Cellular IC₅₀
JAK2V617F signaling 20 nM Ba/F3-JAK2V617F cells (pSTAT5) [1]
JAK2V617F proliferation 55 nM Ba/F3-JAK2V617F cells [1]
Wild-type JAK2 signaling 1183 nM IL-3 stimulated Ba/F3 cells [1]
Clinical Pharmacokinetics
Time to Cₘₐₓ ~4 hours After single & multiple doses [5]
Half-life (Day 1) ~6 hours Mean value [5]
Clinical Efficacy (Phase 1/2)
Recommended Phase 2 Dose 120 mg Orally, once daily [5]
Spleen Response (≥50% reduction) 63% (20/32) Evaluable MF patients [5]
Symptom Response (≥50% reduction in TSS) 52% (11/21) At 12 weeks (≥120 mg) [5]
Overall Response Rate (Phase 2, ORR)
Polycythemia Vera (JAK2V617F+) 95% [6]
Essential Thrombocythemia (JAK2V617F+) 90.5% [6]
Myelofibrosis (JAK2V617F+) 9.1% [6]

Key Experimental Protocols

For researchers aiming to validate or build upon these findings, the core methodologies from key studies are outlined below.

In Vitro JAK2-STAT5 Pathway Cell-Based Assay [1]
  • Purpose: To measure the inhibition of JAK2-mediated phosphorylation of STAT5.
  • Cell Line: Ba/F3 cells expressing constitutively active JAK2V617F.
  • Procedure:
    • Plate cells in 96-well plates.
    • Treat with serial dilutions of the test compound (e.g., 0.001–20 μℳ) for 5 hours.
    • Lyse cells and transfer lysates to a 384-well Proxiplate.
    • Incubate with an AlphaScreen SureFire reaction mixture for 2 hours to detect phosphorylated STAT5 (pSTAT5).
    • Read plates using an EnVision or similar plate reader (Ex680 nm, Em520–620 nm).
    • Calculate IC₅₀ values using a four-parameter logistic curve fit.
In Vivo Target Inhibition Assay [1]
  • Purpose: To assess dose-dependent inhibition of JAK2V617F signaling in vivo.
  • Model: Severe combined immunodeficiency (SCID) mice with Ba/F3-JAK2V617F ascitic tumors.
  • Procedure:
    • Implant Ba/F3-JAK2V617F-GFP cells intraperitoneally and allow ascitic tumors to develop for 7 days.
    • Administer a single dose of this compound (e.g., 2.5–80.0 mg/kg) via oral gavage.
    • Collect ascitic tumor cells 30 minutes post-dose.
    • Fix cells and stain with a fluorescent antibody against pSTAT5 (pY694).
    • Analyze pSTAT5 levels using flow cytometry.
    • Perform statistical analysis (e.g., one-way ANOVA) and calculate the TED₅₀ (dose causing 50% target engagement).

Safety and Tolerability Profile

Based on clinical trials, the safety profile of this compound is characterized by:

  • Most Common Adverse Events: Primarily low-grade diarrhea (55.3%) and nausea (42.1%) [5].
  • Grade 3/4 Events: The most frequent drug-related severe events were anemia (11.6%), hyperuricemia (3.2%), fatigue (2.9%), and diarrhea (2.2%) [6].
  • Important Risk: A notable risk is the development of tumor lysis syndrome, observed in 16% of patients in one trial [4]. This informed study protocol amendments, including the use of a lead-in dosing period and prophylactic allopurinol [5].
  • Dose-Limiting Toxicities (DLTs): Increased blood creatinine and hyperuricemia determined the Maximum Tolerated Dose (MTD) to be 120 mg daily [5].

Interpretation and Research Implications

  • Therapeutic Niche: this compound's preferential inhibition of JAK2V617F suggests potential for targeting the mutant clone with a wider therapeutic window, potentially sparing wild-type JAK2 function [1]. It has shown efficacy in patients who had failed prior ruxolitinib therapy [6].
  • Clinical Status: It remains an investigational drug and has not received global regulatory approval for commercial use. A Phase 2 trial specifically for MPN patients who had failed ruxolitinib has been completed [4] [6].

References

what is Gandotinib used for in clinical research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Gandotinib (LY2784544) is a small-molecule, ATP-competitive inhibitor designed to be highly potent and selective for the mutated JAK2V617F kinase [1] [2]. This mutation drives disease progression in a majority of patients with MPNs [1]. Research indicates that this compound has significantly higher potency against JAK2V617F-driven signaling and cell proliferation compared to wild-type JAK2 signaling, which is a key feature for its therapeutic window [2].

Beyond JAK2, this compound also inhibits other kinases involved in oncogenesis, including FLT3, TYK2, and FGFR2, which may broaden its potential applications [2].

The following diagram illustrates the primary signaling pathway targeted by this compound and its cellular effects, based on research in JAK2V617F-driven diseases and KIT D816V-mutant systemic mastocytosis [3] [4].

G Mutant_JAK2 Mutant JAK2 (e.g., JAK2V617F) JAK_Dimer JAK Dimerization & Transphosphorylation Mutant_JAK2->JAK_Dimer Mutant_KIT Mutant KIT (e.g., KIT D816V) Mutant_KIT->JAK_Dimer Downstream Activation STAT STAT Protein (primarily STAT3/STAT5) JAK_Dimer->STAT STAT_P Phosphorylated STAT (p-STAT) STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Nucleus Nuclear Translocation & Gene Transcription STAT_Dimer->Nucleus Cellular_Effects Cellular Effects: • Increased Proliferation • Enhanced Survival • Reduced Apoptosis Nucleus->Cellular_Effects This compound This compound (LY2784544) This compound->Mutant_KIT Inhibits This compound->JAK_Dimer Inhibits

Diagram of this compound's primary mechanism of action in JAK2V617F-driven MPNs and KIT D816V-mutant systemic mastocytosis.

Key Preclinical and Clinical Trial Data

Clinical Trial Data in MPNs

A Phase 1 study established the foundation for this compound's use in MPNs. Key findings are summarized below [5] [1].

Parameter Result / Finding
Recommended Phase 2 Dose 120 mg orally, once daily [5] [1]
Most Common Adverse Events (AEs) Diarrhea (55.3%), Nausea (42.1%); mostly Grade 1 [5] [1]
Dose-Limiting Toxicities (DLTs) Increased blood creatinine, hyperuricemia (at doses >120 mg) [5] [1]

| Efficacy in Myelofibrosis Patients | • 29% achieved clinical improvement • 20/32 evaluable patients had ≥50% spleen length reduction • 52% (11/21) had ≥50% symptom score reduction at 12 weeks [5] [1] |

Recent Preclinical Data in Systemic Mastocytosis

A 2025 study highlighted this compound's potential in systemic mastocytosis, both as a monotherapy and in combination [3].

Experimental Model Treatment Key Outcome

| HMC-1.2 & ROSAKIT D816V Cell Lines [3] | this compound Monotherapy | Decreased cell viability and proliferation; induced apoptosis [3] | | HMC-1.2 & ROSAKIT D816V Cell Lines [3] | this compound + (Avapritinib or Midostaurin) | Enhanced pro-apoptotic and anti-proliferative effects vs. TKI alone [3] | | Primary Human Cord Blood-Derived Mast Cells [3] | Fedratinib (JAK2i) + TKI | Induced apoptosis and enhanced TKI efficacy (suggestive of class effect) [3] |

Experimental Protocols for Preclinical Research

For researchers aiming to validate or explore this compound's effects, here are key methodologies from recent literature.

Cell Viability and Proliferation Assay [3]
  • Cell Lines: Human mast cell lines HMC-1.2 and ROSAKIT D816V.
  • Procedure:
    • Seed cells at a density of 3.5 × 10⁵ cells/mL.
    • Treat with a dose range of this compound for 48 hours.
    • Measure cell viability using a commercial XTT assay kit.
    • Detect absorbance at 450 nm and 660 nm using a plate reader.
    • Normalize data to DMSO-treated control cells and calculate IC₅₀ values via non-linear regression analysis (e.g., using Prism software).
Apoptosis Analysis [3]
  • Method: Flow cytometry analysis of apoptosis.
  • Staining: Use Annexin V/propidium iodide (PI) staining to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Procedure:
    • Treat cells with this compound at the determined IC₅₀ or other relevant concentrations for 24-48 hours.
    • Harvest cells, wash with PBS, and resuspend in binding buffer.
    • Incubate with Annexin V and PI dyes according to manufacturer protocols.
    • Analyze stained cells immediately using a flow cytometer.
Combination Drug Studies [3]
  • Objective: To evaluate synergistic effects with Tyrosine Kinase Inhibitors (TKIs) like avapritinib or midostaurin.
  • Design: Treat cells with this compound and a TKI individually and in combination.
  • Analysis: Use the combination index (CI) method, such as the Chou-Talalay method, to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

This compound remains a drug of research interest, particularly for JAK2-driven malignancies. Its progression in clinical development should be monitored via databases like ClinicalTrials.gov for the latest trial status and results.

References

Gandotinib JAK2 V617F mutation selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib at a Glance

The table below summarizes the key characteristics of this compound as identified in the recent literature.

Feature Description
Primary Target Janus Kinase 2 (JAK2) [1] [2] [3]
Key Selectivity Dose-dependent selectivity for JAK2 V617F mutant over wild-type JAK2 and other JAK family members [3] [4].
Inhibition Type ATP-competitive inhibitor of JAK2 tyrosine kinase [3].
Clinical Stage Has undergone Phase 1 and Phase 2 clinical trials for MPNs [1] [2].

Quantitative Selectivity and Binding Data

A comparative profiling of clinical-stage JAK2 inhibitors provides a clear picture of this compound's binding affinity and potency. The following data, derived from fluorescence polarization (FP) binding and Lance Ultra kinase assays, shows its performance against other JAK family members [5].

Table 1: Binding Affinity (Kd) and Activity Inhibition (IC50) of JAK Inhibitors (Values in nM) [5]

Inhibitor JAK1 Kd JAK2 Kd JAK3 Kd TYK2 Kd JAK1 IC50 JAK2 IC50 JAK3 IC50 TYK2 IC50
This compound 8.2 11 13 16 7.3 6.2 199 92
Fedratinib 258 4.3 85 217 56 10 1812 3714
Pacritinib 318 6.6 41 125 371 14 311 536
Ruxolitinib 19 0.8 27 1.1 5.8 3.2 278 60

This data shows that while this compound binds to all JAK family kinases with nanomolar affinity, it has a more balanced profile compared to other inhibitors. Its JAK2 selectivity is relative rather than absolute, but it shows a degree of selectivity over JAK3 in both binding and activity assays [5].

Clinical Pharmacokinetics and Efficacy

Phase 1 study data offers insights into the drug's behavior in humans and its preliminary efficacy.

Table 2: Clinical Pharmacokinetics and Response from Phase 1 Study [1]

Parameter Finding
Recommended Phase 2 Dose 120 mg orally, once daily with food (Maximum Tolerated Dose)
Dose-Limiting Toxicities (DLTs) Increased blood creatinine and hyperuricemia (at doses >120 mg)
Time to Cmax ~4 hours (after single and multiple doses)
Half-life (Day 1) ~6 hours
Most Common Adverse Events Diarrhea (55.3%) and Nausea (42.1%); mostly Grade 1
Efficacy (Myelofibrosis patients) 29% achieved clinical improvement; 52% had a ≥50% reduction in Total Symptom Score at 12 weeks

A separate Phase 2 study in patients with JAK2 V617F-mutated MPNs reported high overall response rates: 95% in Polycythemia Vera (PV) and 90.5% in Essential Thrombocythemia (ET) [2].

Mechanism of Action and Selectivity

This compound's action can be visualized through its pathway inhibition. The following diagram illustrates its primary mechanism and the basis for its mutant selectivity.

Gandotinib_Mechanism Cytokine Cytokine Stimulus Receptor Cytokine Receptor Cytokine->Receptor JAK2_WT JAK2 (Wild-Type) Receptor->JAK2_WT Activates JAK2_Mut JAK2 (V617F Mutant) Receptor->JAK2_Mut Constitutively Activates STAT STAT Protein JAK2_WT->STAT Phosphorylates JAK2_Mut->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Dimerizes & Translocates Signaling Proliferation & Inflammation Nucleus->Signaling Gene Transcription This compound This compound (LY2784544) This compound->JAK2_WT Inhibits This compound->JAK2_Mut Preferentially Inhibits

The diagram shows that this compound acts as an ATP-competitive inhibitor within the kinase domain of JAK2. Its key feature is dose-dependent selectivity for the constitutively active JAK2 V617F mutant, which arises from its unique binding interaction that potentially exploits the altered conformation of the mutant protein [3] [4].

Experimental Protocol Context

While the search results do not contain a step-by-step laboratory manual, they reference key experimental methods used to characterize this compound:

  • Cellular Potency and Selectivity: The TEL-JAK3 cell-based assay was used to demonstrate that this compound has a negligible effect on JAK3 signaling and showed greater selectivity for JAK2 over JAK1 compared to ruxolitinib [3].
  • Binding and Thermodynamic Analysis: The fluorescence polarization (FP) binding assay was one of the primary techniques used to determine the dissociation constant (Kd) for this compound's binding to the kinase domains of JAK family members, providing the nanomolar affinity data shown in Table 1 [5].
  • Kinase Activity Profiling: The Lance Ultra kinase assay was used to measure the half-maximal inhibitory concentration (IC50) for the inhibition of catalytic activity of JAK family members, as reported in Table 1 [5].

Key Insights for Drug Development Professionals

  • Relative, Not Absolute Selectivity: this compound is best characterized as having relative JAK2 selectivity. It inhibits all JAK family members but shows a cleaner profile against JAK3 and TYK2 compared to JAK1 [5]. This profile must be weighed against the potential for on-target toxicities from JAK1 inhibition.
  • Clinical Limitations and Stem Cell Challenge: A critical finding from preclinical studies is that JAK2 inhibition with this compound, while inducing initial apoptosis, may enrich for CD34+ leukemic stem cells (LSCs) in JAK2 V617F models. This suggests that as a monotherapy, it may not eradicate the disease-initiating clone, explaining the limited reduction in mutant allele burden observed in clinical trials [3].
  • Therapeutic Potential in MPNs: Despite its limitations, this compound has demonstrated high response rates in JAK2 V617F-mutated PV and ET, including in some patients previously treated with ruxolitinib, indicating its clinical value [2] [4].

References

Gandotinib pharmacokinetics absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib Pharmacokinetics at a Glance

The table below summarizes the key pharmacokinetic (PK) parameters of this compound, primarily derived from a Phase 1 dose-escalation study in patients with myeloproliferative neoplasms [1].

Parameter Value / Observation Key Findings / Context
Recommended Phase 2 Dose 120 mg orally, once daily Maximum Tolerated Dose (MTD) established based on dose-limiting toxicities (increased blood creatinine, hyperuricemia) at higher doses [1].

| Absorption & Bioavailability| - Tmax: ~4 hours (post-dose)

  • Half-life (t½): ~6 hours (Day 1, single dose) | Rapid absorption and a relatively short half-life. Absolute bioavailability (F) is not reported in the available studies [1]. | | Distribution | Not Quantified | The volume of distribution (Vd) and extent of plasma protein binding are not detailed in the searched clinical literature [1]. | | Metabolism | Not Specified | The specific enzymes involved in the biotransformation of this compound (e.g., CYP450 isoforms) are not identified in the available results. | | Elimination | - Route: Not explicitly stated
  • Clearance: Not quantified | The primary route of excretion (renal vs. biliary) and systemic clearance rates are not provided in the searched literature [1]. |

Detailed Experimental Protocols from Key Studies

The foundational PK data for this compound comes from early-phase clinical trials. Here is a detailed breakdown of the methodologies used in the primary cited study.

1. Phase 1 Study Design and PK Assessment [1] This was a multicenter, non-randomized, open-label study designed to determine the safety, tolerability, and recommended dose of this compound.

  • Objective: The primary objectives were to determine the safety, tolerability, and recommended oral daily dose. Secondary objectives included estimating PK parameters.
  • Population: 38 patients with JAK2V617F-positive myelofibrosis (MF), polycythemia vera (PV), or essential thrombocythemia (ET).
  • Dosing Protocol: The study employed a standard 3 + 3 dose-escalation design. Patients received oral this compound once daily in 28-day cycles. An amended protocol included a lead-in period at 120 mg before escalating to higher doses to manage toxicity.
  • PK Sampling and Analysis:
    • Blood Collection: Plasma samples were collected at predefined time points after a single dose (on Day 1) and after multiple doses (to assess steady-state conditions).
    • Bioanalysis: this compound concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is a standard for quantifying small molecules with high sensitivity and specificity.
    • Non-Compartmental Analysis: Key PK parameters, including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), were calculated using non-compartmental methods.
  • Key PK Findings:
    • The plasma concentration-time profile showed rapid absorption, with Tmax achieved around 4 hours after both single and multiple doses.
    • The mean half-life was approximately 6 hours on Day 1, supporting a once-daily dosing regimen.

2. Phase 2 Study Context [2] A subsequent Phase 2 study evaluated the efficacy and safety of this compound at the 120 mg once-daily dose in a larger cohort of 138 patients with MPNs. While this study confirmed the safety profile and demonstrated clinical efficacy (particularly in JAK2V617F-mutated PV and ET), it primarily relied on the PK parameters established in the Phase 1 trial and did not report new foundational PK data.

JAK-STAT Signaling Pathway and this compound's Mechanism

This compound is a potent, small-molecule inhibitor of Janus kinase 2 (JAK2), with increased potency for the mutated JAK2V617F form commonly found in myeloproliferative neoplasms [1] [3] [2]. The following diagram illustrates the JAK-STAT signaling pathway and the site of this compound's action.

G cluster_normal Normal JAK-STAT Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_Active JAK2 (Active) Phosphorylated Receptor->JAK2_Active Activation JAK2_Inactive JAK2 (Inactive) STAT_Inactive STAT (Inactive) JAK2_Active->STAT_Inactive Phosphorylation STAT_Active STAT (Active) Phosphorylated STAT_Inactive->STAT_Active Dimer STAT Dimer STAT_Active->Dimer Nucleus Nucleus Dimer->Nucleus GeneTrans Gene Transcription (Cell Proliferation, Survival) Nucleus->GeneTrans This compound This compound (LY2784544) This compound->JAK2_Active Inhibits

This compound inhibits the hyperactive JAK2 kinase, blocking aberrant proliferation signals.

Research Gaps and Future Directions

The search results indicate that a comprehensive ADME profile for this compound is not publicly available. Key information is missing, which is crucial for full pharmacokinetic characterization [1] [3]. The following areas require further investigation:

  • Metabolism: Identification of the specific cytochrome P450 (CYP) enzymes and potential phase II conjugation pathways involved in this compound's biotransformation is needed [4].
  • Transporters: The role of drug transporters (e.g., P-glycoprotein, OATP) in the absorption, distribution, and elimination of this compound is unknown [5] [6].
  • Elimination: The precise routes of excretion (renal vs. fecal) and the quantitative recovery of the parent drug versus metabolites have not been reported.
  • Drug-Drug Interactions (DDI): Without knowledge of the metabolic enzymes and transporters involved, the potential for DDIs cannot be fully assessed [4] [7].

References

Gandotinib investigational drug status Eli Lilly

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib Development Status & Key Facts

Attribute Details
Drug Name This compound (LY2784544) [1]
Organization Eli Lilly [1]
Drug Type Small molecule [1]
Mechanism of Action JAK2 inhibitor (with increased potency for the JAK2V617F mutant and minor STAT3 inhibition) [1] [2] [3]
Highest Phase of Development Phase 2 (for myeloproliferative neoplasms) [1] [4] [5]
Current Status (as of Nov 2025) Not in Lilly's active pipeline; development appears inactive [6]

Clinical Trial Efficacy and Safety Data

The tables below summarize key efficacy and safety findings from the Phase 2 trial of this compound (120 mg once daily) in patients with myeloproliferative neoplasms (MPNs) [4].

Overall Response Rates (ORR) by Disease and Mutation

Patient Group Overall Response Rate (ORR)
Polycythemia Vera (PV) with JAK2 V617F mutation 95%
Essential Thrombocythemia (ET) with JAK2 V617F mutation 90.5%
Myelofibrosis (MF) with JAK2 V617F mutation 9.1%
ET without JAK2 V617F mutation 43.7%
MF without JAK2 V617F mutation 0%

Most Frequent Grade 3/4 Treatment-Emergent Adverse Events (AEs)

Adverse Event Incidence (Grade 3/4)
Anemia 11.6%
Hyperuricemia 3.2%
Fatigue 2.9%
Diarrhea 2.2%
Thrombocytopenia 2.2%

Mechanism of Action and Experimental Protocol

This compound is a potent inhibitor of the JAK/STAT signaling pathway, crucial for hematopoiesis, immune function, and inflammation [7]. The JAK2V617F mutation causes constitutive activation, driving MPN pathogenesis [2]. This compound shows preferential inhibition of mutant JAK2V617F over wild-type JAK2 [2] [4].

G cluster_normal Normal JAK/STAT Signaling cluster_mpn JAK2V617F-Driven MPN Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2_WT JAK2 (Wild-type) Receptor->JAK2_WT Activates STAT STAT Protein JAK2_WT->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Dimerizes & Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription JAK2_Mutant JAK2 (V617F Mutant) STAT_M STAT Protein JAK2_Mutant->STAT_M Phosphorylates Constitutive_Activation Constitutive Activation Constitutive_Activation->JAK2_Mutant Nucleus_M Nucleus STAT_M->Nucleus_M Dimerizes & Translocates Dysregulated_Transcription Dysregulated Transcription Nucleus_M->Dysregulated_Transcription This compound This compound This compound->JAK2_Mutant Preferentially Inhibits

Diagram of this compound's preferential inhibition of mutant JAK2V617F signaling in myeloproliferative neoplasms (MPNs).

Research Implications and Future Directions

Clinical data suggests this compound was particularly effective in JAK2 V617F-mutated Polycythemia Vera and Essential Thrombocythemia [4]. The low response rate in myelofibrosis patients without the mutation underscores its targeted mechanism.

The most common low-grade adverse events were diarrhea and nausea [2] [8]. A notable safety observation from an earlier Phase 1 trial was the occurrence of tumor lysis syndrome in some patients, which requires careful risk management [1] [2].

References

Gandotinib Preclinical and Early Clinical Development for Myeloproliferative Neoplasms: Technical Review

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gandotinib and Its Clinical Relevance

This compound (development code LY2784544) represents a potent small-molecule inhibitor specifically designed to target the JAK2V617F mutation, which is implicated in the pathogenesis of Philadelphia chromosome-negative myeloproliferative neoplasms (MPNs). This mutation occurs in the pseudokinase domain of Janus kinase 2 (JAK2), resulting in constitutive activation of JAK2 signaling and subsequent dysregulated myeloid cell proliferation. The JAK2V617F mutation is present in approximately 95% of polycythemia vera (PV) cases and about two-thirds of essential thrombocythemia (ET) and primary myelofibrosis (PMF) cases, making it a compelling therapeutic target for these hematologic malignancies [1] [2].

What distinguishes this compound from broader JAK inhibitors is its enhanced selectivity for the mutant JAK2V617F kinase compared to wild-type JAK2. This selective inhibition profile is particularly important because wild-type JAK2 plays indispensable roles in normal hematopoiesis, and its excessive inhibition could lead to significant hematologic toxicities. The preferential targeting of the mutant form potentially offers a improved therapeutic window, maximizing efficacy while minimizing adverse effects on normal hematopoietic functions [1] [3]. This compound has progressed through phase 1 and 2 clinical trials, demonstrating acceptable safety profiles and preliminary evidence of efficacy in MPN patients, particularly those with JAK2V617F-positive disease [1] [4].

Comprehensive Mechanism of Action and Signaling Pathway

JAK/STAT Pathway Fundamentals

The JAK/STAT signaling pathway serves as a crucial intracellular communication channel for numerous cytokines, growth factors, and hormones, regulating essential cellular processes including proliferation, differentiation, and immune response. This pathway comprises three main components: cell surface receptors, Janus kinases (JAKs), and signal transducers and activators of transcription (STATs). In normal physiology, ligand binding induces receptor dimerization, bringing associated JAK proteins into proximity for trans-phosphorylation and activation. These activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to modulate gene expression [5].

The JAK family includes four members: JAK1, JAK2, JAK3, and TYK2, each with distinct functions and expression patterns. JAK2, the primary target of this compound, is particularly important for hematopoiesis, transducing signals from erythropoietin, thrombopoietin, and granulocyte-macrophage colony-stimulating factor. The V617F gain-of-function mutation occurs in the pseudokinase domain of JAK2, which normally auto-inhibits the kinase domain. This mutation relieves autoinhibition, leading to cytokine-independent constitutive JAK2 activation and subsequent STAT phosphorylation, particularly STAT3 and STAT5, driving excessive myeloid cell production and survival characteristic of MPNs [5] [1].

This compound's Molecular Mechanism

This compound functions as a competitive ATP-binding site inhibitor that demonstrates heightened potency against JAK2V617F compared to wild-type JAK2. Structural analyses reveal that the mutation induces conformational changes in the kinase domain that this compound preferentially exploits, resulting in its selective inhibition profile. By occupying the ATP-binding pocket, this compound prevents JAK2 autophosphorylation and subsequent activation, thereby interrupting the downstream signaling cascade that drives pathologic cell proliferation in MPNs [1] [6].

The following diagram illustrates this compound's targeted inhibition within the JAK/STAT signaling pathway:

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2_WT JAK2 Wild-Type Receptor->JAK2_WT JAK2_Mutant JAK2 V617F Mutant Receptor->JAK2_Mutant STAT STAT JAK2_WT->STAT Activation JAK2_Mutant->STAT Constitutive Activation Transcription Transcription STAT->Transcription Proliferation Proliferation Transcription->Proliferation This compound This compound This compound->JAK2_WT Partial Inhibition This compound->JAK2_Mutant Preferential Inhibition

This compound preferentially inhibits JAK2 V617F mutant signaling.

This targeted mechanism explains this compound's ability to suppress malignant cell proliferation while potentially sparing normal hematopoiesis mediated by wild-type JAK2. Additionally, by reducing JAK2 hyperactivation, this compound modulates the production of inflammatory cytokines that contribute to disease symptoms such as fatigue, night sweats, and splenomegaly in MPN patients [1] [6].

Preclinical Profile and Pharmacological Characteristics

In Vitro and In Vivo Efficacy Data

Preclinical investigations of this compound have demonstrated potent anti-proliferative effects across various JAK2V617F-positive cellular models. In biochemical assays, this compound exhibited nanomolar potency against JAK2V617F with significant selectivity over wild-type JAK2. Cellular proliferation assays using JAK2V617F-dependent hematopoietic cell lines showed dose-dependent growth inhibition with IC50 values in the low nanomolar range, substantially lower than those observed in cell lines dependent on wild-type JAK2 signaling [1] [6].

A recent preclinical study investigating mastocytosis, a disease driven by the KIT D816V mutation that also activates JAK/STAT signaling, demonstrated that this compound significantly decreased viability and induced apoptosis in KIT D816V-positive mast cell lines. The study reported that this compound, along with fedratinib, effectively suppressed neoplastic mast cell growth, while other JAK inhibitors including ruxolitinib, baricitinib, upadacitinib, and abrocitinib showed minimal effects. This suggests this compound may have broader applicability beyond classic MPNs to other malignancies driven by mutant tyrosine kinases that activate JAK/STAT signaling [6].

Pharmacokinetic and Metabolic Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been characterized in both preclinical models and early-phase clinical trials. In phase 1 studies, this compound demonstrated favorable pharmacokinetic properties with rapid oral absorption, reaching peak plasma concentration approximately 4 hours after administration. The mean elimination half-life was approximately 6 hours, supporting once-daily dosing regimen. Pharmacodynamic assessments confirmed dose-dependent inhibition of JAK2 signaling, as measured by phospho-STAT3 suppression in patient blood samples [1].

Table 1: Key Pharmacokinetic Parameters of this compound from Phase 1 Study

Parameter Value Conditions
Tmax (time to peak concentration) 4 hours After single and multiple doses
Mean half-life (Day 1) ~6 hours After single dose
Maximum Tolerated Dose 120 mg Orally once daily with food
Dose-Limiting Toxicities Increased blood creatinine, hyperuricemia At doses >120 mg

The maximum tolerated dose (MTD) was established at 120 mg once daily based on dose-limiting toxicities of increased blood creatinine and hyperuricemia observed at higher doses. These toxicities were consistent with tumor lysis syndrome characteristics, suggesting potent on-target effects in patients with high disease burden. The recommended phase 2 dose was set at 120 mg orally once daily with food, which provided the optimal balance between efficacy and safety [1].

Quantitative Summary of Preclinical and Clinical Findings

Table 2: Efficacy Outcomes of this compound in MPN Patients from Phase 1/2 Studies

Response Parameter Patient Population Response Rate Dosing
≥50% palpable spleen length reduction Myelofibrosis (evaluable patients) 20/32 (62.5%) During therapy at various doses
≥50% reduction MPN-SAF TSS Myelofibrosis (≥120 mg) at 12 weeks 11/21 (52.4%) ≥120 mg daily
≥50% reduction MPN-SAF TSS Myelofibrosis (≥120 mg) at 24 weeks 6/14 (42.9%) ≥120 mg daily
Overall Response Rate (ORR) JAK2 V617F-mutated PV 95% 120 mg daily
Overall Response Rate (ORR) JAK2 V617F-mutated ET 90.5% 120 mg daily
Overall Response Rate (ORR) JAK2 V617F-mutated MF 9.1% 120 mg daily
Overall Response Rate (ORR) Non-JAK2 V617F ET 43.7% 120 mg daily
Overall Response Rate (ORR) Non-JAK2 V617F MF 0% 120 mg daily

The efficacy data demonstrate this compound's pronounced activity in JAK2V617F-mutated MPNs, with particularly high response rates in polycythemia vera and essential thrombocythemia. The differential response rates between JAK2V617F-mutated and non-mutated patients provide clinical evidence supporting the compound's mutant-selective mechanism of action. For myelofibrosis patients, this compound treatment resulted in significant symptomatic improvement and spleen size reduction, which are clinically meaningful endpoints in this patient population [1] [4].

Detailed Experimental Protocols and Methodologies

Cell Viability and Proliferation Assays

XTT Viability Assay Protocol:

  • Cell Preparation: Seed HMC-1.2 (carrying KIT V560G and KIT D816V mutations) or ROSAKIT D816V cells at a density of 3.5 × 10^5 cells/mL in appropriate culture medium [6].
  • Compound Treatment: Prepare this compound stock solutions in DMSO and dilute to working concentrations in culture medium. Include DMSO-only treated cells as negative controls [6].
  • Incubation Period: Expose cells to this compound for 48 hours under standard culture conditions (37°C, 5% CO2) [6].
  • Viability Measurement: Add XTT reagent according to manufacturer's instructions and incubate for 2-4 hours. Measure absorbance at 450 nm with reference wavelength at 660 nm using a plate reader [6].
  • Data Analysis: Normalize absorbance values to DMSO-treated controls. Calculate IC50 values using non-linear regression analysis (four-parameter logistic curve) in GraphPad Prism or similar software [6].

Proliferation Assay Protocol:

  • Cell Seeding: Plate HMC-1.2 or ROSAKIT D816V cells at initial density of 1 × 10^5/mL in culture medium [6].
  • Compound Exposure: Treat cells with this compound at various concentrations relevant to anticipated clinical exposure levels.
  • Assessment Method: Quantify proliferation using either cell counting at 24, 48, and 72 hours or incorporation of bromodeoxyuridine (BrdU) during DNA synthesis.
  • Analysis: Express results as percentage inhibition compared to vehicle-treated controls and determine IC50 values using appropriate statistical methods.
Apoptosis Analysis Protocols

Flow Cytometry-Based Apoptosis Detection:

  • Cell Treatment: Incubate JAK2V617F-mutant cell lines with this compound at concentrations spanning the calculated IC50 value (typically 0.1-10 × IC50) for 24-48 hours [6].
  • Staining Procedure: Harvest cells and stain with Annexin V-FITC and propidium iodide (PI) according to manufacturer's instructions. Alternatively, utilize caspase activation assays using fluorogenic substrates [6].
  • Flow Cytometry Analysis: Analyze stained cells using a flow cytometer with appropriate excitation/emission settings (FITC: 488 nm excitation/530 nm emission; PI: 535 nm excitation/617 nm emission) [6].
  • Data Interpretation: Quantify percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Compare this compound-treated samples to vehicle controls to determine statistically significant increases in apoptotic populations [6].
Combination Therapy Experiments

Protocol for JAK Inhibitor and TKI Combinations:

  • Compound Preparation: Prepare stock solutions of this compound and tyrosine kinase inhibitors (midostaurin or avapritinib) in DMSO [6].
  • Experimental Design: Implement combination matrix testing with fixed ratios of compounds based on their individual IC50 values. Include single-agent and vehicle controls [6].
  • Synergy Assessment: Treat cells for 48-72 hours and assess viability using XTT assays. Analyze drug interactions using the Bliss independence model or Chou-Talalay method to quantify synergistic, additive, or antagonistic effects [6].
  • Validation Experiments: Repeat synergistic combinations in primary cells where feasible, such as in cord blood-derived mast cells from healthy donors or patient-derived primary MPN cells [6].

Research Implications and Clinical Translation

The preclinical profile of this compound supports its therapeutic potential particularly for JAK2V617F-driven myeloproliferative neoplasms. The compound's preferential inhibition of mutant JAK2 represents a targeted approach that may improve the therapeutic window compared to non-selective JAK inhibitors. Furthermore, the recently identified activity against KIT D816V-mutant mast cells suggests potential application in systemic mastocytosis, indicating that this compound may have broader therapeutic utility beyond classic MPNs [6].

The translation of preclinical findings to early-phase clinical trials has demonstrated promising activity in JAK2V617F-positive MPN patients. The phase 1 study established a recommended dose of 120 mg once daily, with clinical improvements observed in myelofibrosis patients including symptomatic benefit and spleen size reduction. The phase 2 study confirmed high response rates in JAK2V617F-mutated polycythemia vera (95%) and essential thrombocythemia (90.5%), though response rates were substantially lower in myelofibrosis patients (9.1%) and JAK2V617F-negative patients [1] [4].

The safety profile observed in clinical trials revealed predictable adverse events, primarily diarrhea (55.3%) and nausea (42.1%), with the majority being grade 1 in severity. Hyperuricemia and increased blood creatinine emerged as dose-limiting toxicities at higher doses, consistent with tumor lysis effects in responsive patients. These findings underscore the importance of appropriate dose selection and monitoring parameters when administering potent JAK2-targeted therapies [1] [4].

Future research directions should focus on optimizing combination strategies with other targeted agents, identifying predictive biomarkers beyond JAK2V617F status, and exploring mechanisms of resistance that may limit long-term efficacy. Additionally, the differential response rates across MPN subtypes warrant further investigation into the underlying biological factors that modulate sensitivity to this compound and other JAK2-selective inhibitors [1] [4] [6].

References and Key Resources

  • Prchal, J. T., et al. (2017). A phase 1 study of the Janus kinase 2 (JAK2)V617F inhibitor, this compound (LY2784544), in patients with primary myelofibrosis, polycythemia vera, and essential thrombocythemia. Leukemia Research, 61, 89-95 [1] [2].
  • ClinicalTrials.gov Identifier: NCT01134120 - A Study of LY2784544 in Participants With Myeloproliferative Neoplasms [1].
  • Hart, S., et al. (2018). Phase 2 study of this compound (LY2784544) in patients with myeloproliferative neoplasms. Leukemia Research, 71, 82-88 [4].
  • Goyal, R. K., et al. (2025). Fedratinib and this compound induce apoptosis and enhance efficacy of tyrosine kinase inhibitors in mastocytosis. PMC, 15(1), 84-98 [6].
  • Hu, X., et al. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 6, 402 [5].

References

Gandotinib signaling pathway JAK-STAT inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile of Gandotinib

The table below summarizes the key molecular and biochemical characteristics of this compound:

Attribute Description
Synonyms LY2784544 [1] [2]
Molecular Formula C₂₃H₂₅ClFN₇O [1] [2]
Primary Target JAK2 (Janus Kinase 2) [1] [2]
Key Mechanism Potent inhibition of JAK2V617F mutant signaling and proliferation [2]
IC₅₀ for JAK2 3 nM (cell-free assay) [1] [2]
IC₅₀ for JAK2V617F 0.245 nM (Ki) [2]
Selectivity 8- and 20-fold selective for JAK2 over JAK1 and JAK3, respectively [2]

This compound functions as an ATP-competitive inhibitor that binds to the ATP-binding pocket of the JAK2 kinase domain, blocking its enzymatic activity and subsequent downstream signaling [3].

Mechanism of JAK-STAT Pathway Inhibition

The JAK-STAT pathway is a major signaling conduit for over 50 cytokines and growth factors, regulating processes like hematopoiesis, immune responses, and cell survival [4] [5] [6]. In many myeloproliferative neoplasms, a single point mutation (V617F) in the JAK2 gene leads to constitutive, cytokine-independent activation of the pathway, driving abnormal cell proliferation [7] [8].

This compound intervenes in this hyperactive signaling. The following diagram illustrates the key steps of the JAK-STAT pathway and the points where this compound exerts its inhibitory effect:

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK (Dimer) Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates pSTAT STAT (Phosphorylated) STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene_Reg Gene Transcription (Proliferation, Survival) Nucleus->Gene_Reg This compound This compound This compound->JAK Inhibits

This compound inhibits the JAK-STAT pathway by blocking JAK2 kinase activity, preventing gene transcription that drives cell proliferation and survival.

A notable characteristic of this compound is its greater potency against the mutant JAK2V617F compared to the wild-type JAK2. In cellular models, it inhibited JAK2V617F-driven signaling and proliferation with IC₅₀ values of 20 nM and 55 nM, respectively, while being significantly less potent against wild-type JAK2 (IC₅₀ of 1.18 µM and 1.31 µM, respectively) [1] [2]. This selective profile is a key therapeutic goal, as minimizing disruption to the normal wild-type JAK2 function could potentially reduce side effects like anemia and thrombocytopenia [3].

Experimental & Clinical Evidence

The efficacy of this compound has been demonstrated across preclinical and clinical settings:

  • In Vitro Models: In human mastocytosis cell lines carrying the KIT D816V mutation (which also signals via JAK-STAT), this compound decreased cell viability, reduced proliferation, and induced apoptosis [9]. Combinatorial treatment with this compound and other tyrosine kinase inhibitors (midostaurin, avapritinib) was more effective than single-agent therapy [9].
  • In Vivo Models: In a Ba/F3-JAK2V617F mouse model, this compound significantly inhibited STAT5 phosphorylation and reduced tumor burden [1] [2].
  • Clinical Trials (Phase 1): A phase 1 study in patients with JAK2V617F-positive myelofibrosis, polycythemia vera, and essential thrombocythemia established a maximum tolerated dose of 120 mg daily [7]. The study reported a ≥50% reduction in palpable spleen length in 20 out of 32 evaluable patients and a ≥50% reduction in symptom score in 52% of patients at 12 weeks [7]. Another study cited an overall response rate of 95% in polycythemia vera and 90% in essential thrombocythemia patients [8].

Dosing and Safety

The recommended phase 2 dose from clinical studies is 120 mg taken orally once daily [7].

The most common treatment-emergent adverse events were predominantly low-grade and included diarrhea (55.3%) and nausea (42.1%) [7]. Unlike some other JAK2 inhibitors, no incidents of Wernicke's encephalopathy were reported with this compound in the available studies. However, dose-limiting toxicities observed at higher doses included increased blood creatinine and hyperuricemia, which is why the 120 mg dose was selected for further development [7].

References

Gandotinib in vitro assay protocols JAK2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib and JAK2 Inhibition: An Overview

This compound (LY2784544) is a potent small-molecule inhibitor developed to target the JAK2V617F mutation, a constitutively active kinase driver of certain myeloproliferative neoplasms (MPNs) like primary myelofibrosis, polycythemia vera, and essential thrombocythemia [1]. It shows increased potency for the mutant JAK2V617F compared to wild-type JAK2 [1].

The diagram below outlines the core JAK-STAT signaling pathway that this compound inhibits.

G Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription

Key Quantitative and Pharmacological Data

The table below summarizes the available in vitro and clinical data for this compound and a reference JAK2 inhibitor.

Parameter Value for this compound Value for Amentoflavone Analog (1b) Notes & Context
Reported IC₅₀ (Enzymatic) Not explicitly stated 3.9 µM [2] Amentoflavone analog is a reference inhibitor from a research study.
Clinical Dose (MTD) 120 mg daily [1] Not Applicable Maximum Tolerated Dose (MTD) from phase 1 clinical trial.
JAK2V617F Specificity Increased potency for mutant vs. wild-type [1] N/A This compound was designed for selective inhibition of the mutant form.
Inhibition Mode Information not available in results Non-ATP-competitive (Type II) [2] Type II inhibitors bind a unique DFG-out conformation for potential selectivity.
Reported Kᵢ Information not available in results 27 µM [2] Inhibition constant (Kᵢ) for the amentoflavone analog.

General Workflow for a JAK2 In Vitro Activity Assay

While a specific protocol for this compound is not available, the following workflow is adapted from general JAK2 inhibitor screening methods described in the literature [3]. This outlines the key stages of a typical in vitro kinase assay.

G Prep 1. Reaction Preparation Incubation 2. Reaction Incubation Prep->Incubation Detection 3. Signal Detection Incubation->Detection Plate Transfer to Microplate Incubation->Plate Analysis 4. Data Analysis Detection->Analysis Sub1 JAK2 Enzyme (Recombinant) Sub1->Prep Sub2 ATP Solution Sub2->Prep Sub3 Test Compound (this compound) Sub3->Prep Sub4 Substrate/Assay Buffer Sub4->Prep Quench Stop Reaction Plate->Quench Measure Measure Fluorescence/ Luminescence Quench->Measure IC50 Generate Dose-Response Curve & Calculate IC₅₀ Measure->IC50

Key Considerations for the Assay:

  • Enzyme Source: Use recombinant JAK2 kinase domain. To assess mutant selectivity, the JAK2V617F mutant should be tested in parallel with wild-type JAK2 [1].
  • Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%) to avoid solvent effects [4].
  • Controls: Include positive (e.g., known JAK2 inhibitor) and negative (DMSO only) controls in each assay plate.
  • Assay Type: The referenced assay is an enzyme-coupled activity assay that is suitable for screening various inhibitor types, including non-ATP-competitive hits [3].

Important Interpretative Notes for Researchers

  • IC₅₀ Context is Critical: A "good" IC₅₀ value is relative. It must be interpreted alongside other parameters like selectivity (against JAK1, JAK3, TYK2, and other kinases), cellular activity, and in vivo pharmacokinetics [5].
  • Distinguish IC₅₀ from Kᵢ: The IC₅₀ is a functional measure of potency under specific assay conditions (e.g., substrate and ATP concentration), while the Kᵢ (inhibition constant) is a absolute measure of binding affinity [5]. For ATP-competitive inhibitors, IC₅₀ values can shift with changing ATP concentrations.
  • From In Vitro to In Vivo: In vitro potency does not guarantee clinical success. This compound's progression to clinical trials was based not only on its in vitro profile but also on its performance in disease models and, ultimately, its safety and efficacy in patients [1].

References

Gandotinib (LY2784544) Phase 1 Dose Escalation Study: Application Notes and Experimental Protocols for JAK2V617F-Targeted Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The Janus kinase 2 (JAK2) V617F mutation represents a pivotal therapeutic target in Philadelphia-chromosome negative myeloproliferative neoplasms (MPNs), including primary myelofibrosis (PMF), polycythemia vera (PV), and essential thrombocythemia (ET). This gain-of-function mutation results in constitutive activation of the JAK-STAT signaling pathway, driving aberrant cellular proliferation and survival in hematopoietic lineages. [1] [2] Gandotinib (LY2784544) is a potent, small-molecule inhibitor specifically designed to target the JAK2V617F mutation with enhanced selectivity over wild-type JAK2, potentially offering an improved therapeutic window compared to non-selective JAK inhibitors. [1] [3] The strategic development of this compound addresses the critical need for targeted therapies in MPN management, particularly for patients with high mutation burden or resistance to conventional therapies.

The JAK-STAT signaling pathway serves as a fundamental intracellular communication network for cytokines, growth factors, and hormones, regulating essential processes including hematopoiesis, immune response, and cellular differentiation. [4] Under physiological conditions, JAK-STAT activation is tightly regulated and transient; however, the V617F mutation in JAK2 disrupts this regulation, leading to cytokine-independent proliferation and pathogenesis of MPNs. [2] [4] this compound functions as an ATP-competitive inhibitor that binds to the kinase domain of JAK2, preferentially inhibiting the mutated form and downstream phosphorylation events, thereby restoring controlled cellular signaling and proliferation. [1] [3]

Phase 1 Study Design

Overall Study Structure

The first-in-human phase 1 trial of this compound (NCT01134120) employed a multicenter, open-label, dose-escalation design to establish the foundational safety profile and pharmacokinetic characteristics of the investigational agent. [1] [2] The study followed a standard 3+3 dose-escalation paradigm in the initial phase (Part A1), where sequential patient cohorts received escalating doses of this compound until the maximum tolerated dose (MTD) was identified. Based on emerging safety data, the protocol was amended to include a lead-in strategy (Part A2), where patients received 120 mg daily for 14-28 days before escalating to higher doses, aiming to mitigate potential tumor lysis syndrome and renal function impairment observed at higher dose levels. [2] A subsequent dose-confirmation phase (Part B) was designed to enroll additional patients at the established MTD to further characterize the safety and preliminary efficacy profile. [2]

Table 1: Key Elements of this compound Phase 1 Study Design

Study Element Description
ClinicalTrials.gov Identifier NCT01134120
Study Design Multicenter, non-randomized, open-label, phase 1
Dose Escalation Scheme Standard 3+3 design
Patient Population JAK2V617F-positive MPNs (myelofibrosis, PV, ET)
Primary Objectives Determine safety, tolerability, and recommended oral daily dose
Secondary Objectives Estimate PK parameters, document evidence of efficacy
Treatment Schedule Oral daily dosing in 28-day cycles

The primary objectives of this phase 1 study focused on determining the safety, tolerability, and recommended oral daily dose of this compound for patients with JAK2V617F-positive MPNs. [1] Secondary objectives included comprehensive pharmacokinetic (PK) characterization and documentation of preliminary efficacy through standardized clinical improvement criteria, spleen size reduction, and patient-reported symptom assessment. [1] [2] The trial employed rigorous monitoring for dose-limiting toxicities (DLTs), defined as specific adverse events occurring within the first treatment cycle that were deemed possibly related to this compound administration, with particular attention to laboratory abnormalities suggesting potential tumor lysis syndrome. [2]

Patient Population and Eligibility

The study enrolled adult patients (N=38) with confirmed diagnoses of PMF, PV, or ET according to the 2008 World Health Organization diagnostic criteria for MPNs. [1] [2] Key inclusion criteria required presence of the JAK2V617F mutation and adequate organ function, while exclusion criteria focused on prior JAK inhibitor therapy, significant comorbidities, and inadequate recovery from prior treatments. The majority of enrolled patients had myelofibrosis (31/38, 81.6%), with smaller cohorts of PV (6/38, 15.8%) and ET (1/38, 2.6%) patients. [1] The population reflected advanced disease, with 86.8% having received prior systemic therapies, most commonly hydroxyurea, and a median time from diagnosis to study therapy of 438.5 days (range: 21-5498). [2]

Study Results and Key Findings

Safety and Tolerability Profile

The phase 1 trial established the maximum tolerated dose (MTD) of this compound at 120 mg daily, based on dose-limiting toxicities of increased blood creatinine and hyperuricemia observed at higher doses. [1] [2] The most frequent treatment-emergent adverse events were gastrointestinal in nature, with diarrhea (55.3%) and nausea (42.1%) representing the most common manifestations; however, the majority of these events were Grade 1 in severity, indicating a generally manageable safety profile. [1] Hyperuricemia and blood creatinine increases reflected the potent JAK2 inhibitory activity of this compound and potential for rapid cell death in sensitive MPN clones, necessitating close laboratory monitoring and prophylactic measures such as allopurinol administration, which was used in 71.1% of patients. [2]

Table 2: this compound Pharmacokinetic Parameters

Parameter Finding Clinical Significance
Time to Maximum Concentration (Tmax) 4 hours after single and multiple doses Rapid absorption supports once-daily dosing
Half-life (T1/2) Approximately 6 hours on Day 1 Suitable for daily administration without prolonged accumulation
Maximum Tolerated Dose (MTD) 120 mg daily Established based on DLTs of increased blood creatinine and hyperuricemia
Dose-Limiting Toxicities Blood creatinine increase, hyperuricemia Suggests potential tumor lysis syndrome; requires monitoring and prophylactic management

The pharmacokinetic profile of this compound demonstrated consistent absorption and elimination characteristics conducive to once-daily oral dosing. Maximum plasma concentration was achieved 4 hours after both single and multiple doses, with a mean half-life of approximately 6 hours on day 1. [1] These PK parameters supported the selected dosing regimen and informed the schedule for efficacy and safety assessments throughout the trial. The relatively short half-life suggested minimal drug accumulation with daily dosing, potentially facilitating more rapid resolution of adverse events if dose modification became necessary.

Efficacy Outcomes

This compound demonstrated promising clinical activity across multiple efficacy endpoints in this phase 1 trial. The best response of clinical improvement was achieved by 29% of myelofibrosis patients according to standardized criteria. [1] Notably, a ≥50% reduction in palpable spleen length was observed at any time during therapy in 20 out of 32 evaluable patients (62.5%), indicating significant reduction in disease burden and potentially associated symptoms. [1] Patient-reported outcomes collected through the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) demonstrated substantial symptomatic benefit, with ≥50% reduction in Total Symptom Score observed in 11 of 21 patients (52%) receiving ≥120 mg at 12 weeks and 6 of 14 patients (43%) at 24 weeks. [1] [2]

The efficacy signals were particularly notable given the advanced disease stage of the patient population and the prior treatment history, with most patients having received previous therapies. The correlation between JAK2V617F mutation burden and clinical response was explored, with a mean baseline JAK2V617F burden of 61.5% across the study population. [2] Additional biomarker analyses included assessment of C4b binding protein (C4BP) levels in relation to thrombotic events, leveraging the interconnected roles of inflammatory and coagulation pathways in MPN pathophysiology. [2]

Experimental Protocols

JAK2V617F Mutation Analysis

Purpose: Detection and quantification of the JAK2V617F mutation burden is essential for patient stratification and response assessment in MPN clinical trials. [2]

Methodology:

  • Sample Collection: Obtain peripheral blood or bone marrow aspirate in EDTA-containing tubes. Isolate genomic DNA using standard extraction kits with quality control measures (A260/A280 ratio 1.8-2.0).
  • Allele-Specific PCR: Perform amplification using validated primer sets specific for wild-type and V617F-mutant JAK2 sequences. Include positive and negative controls in each run.
  • Quantitative Analysis: Use real-time PCR systems with TaqMan probes for precise quantification of mutation burden. Calculate mutant allele burden as percentage of total JAK2 alleles.
  • Interpretation: Establish laboratory-specific thresholds for positivity, typically >1% mutant alleles. Categorize mutation burden as low (<20%), intermediate (20-50%), or high (>50%).

Technical Notes: This assay should demonstrate high sensitivity (detection of ≥1% mutant alleles) and specificity. Pre-analytical factors including sample stability and DNA quality are critical for reliable results. [2]

Pharmacodynamic Assessment of JAK-STAT Inhibition

Purpose: To evaluate target engagement and downstream effects of this compound through quantification of phosphorylated STAT proteins.

Methodology:

  • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) at baseline, 4 hours post-dose, and at end of cycle 1. Use standardized processing within 2 hours of collection.
  • Flow Cytometric Analysis:
    • Fix and permeabilize cells using commercial phospho-preservation buffers.
    • Stain with fluorochrome-conjugated antibodies against pSTAT3 (Y705), pSTAT5 (Y694), and relevant lineage markers.
    • Acquire data on flow cytometer with minimum 10,000 events in target population.
    • Analyze using appropriate software, gating on specific cell populations.
  • Data Interpretation: Express results as mean fluorescence intensity (MFI) ratios relative to baseline. Define significant inhibition as >50% reduction in phosphorylation.

Technical Notes: Standardize antibody batches and instrument calibration to minimize inter-assay variability. Include internal controls for phospho-epitope preservation. [1] [4]

The following diagram illustrates the JAK/STAT signaling pathway and mechanism of this compound inhibition:

jak_stat JAK/STAT Signaling Pathway and this compound Inhibition Mechanism cluster_0 Cytoplasm cluster_1 Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Cytokine->Receptor Binding JAK2 JAK2 (Wild-type or V617F mutant) Receptor->JAK2 Receptor->JAK2 Activation STAT STAT Protein JAK2->STAT JAK2->STAT Phosphorylation pSTAT Phosphorylated STAT STAT->pSTAT STAT->pSTAT Tyr Phosphorylation Dimer STAT Dimer pSTAT->Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Dimer->Nucleus Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription Nucleus->Transcription DNA Binding This compound This compound (LY2784544) This compound->JAK2 Inhibits

Pharmacokinetic Sampling Protocol

Purpose: To characterize this compound absorption, distribution, and elimination profiles in clinical trial participants.

Methodology:

  • Sample Collection Timeline:
    • Pre-dose (trough)
    • 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose on Cycle 1 Day 1
    • Pre-dose and 4 hours post-dose on Cycle 1 Day 15
    • Pre-dose and 4 hours post-dose on Cycle 2 Day 1
  • Sample Processing: Collect 4mL blood into EDTA tubes. Centrifuge at 4°C within 30 minutes. Transfer plasma to cryovials and store at -70°C until analysis.
  • Bioanalytical Method: Use validated LC-MS/MS method with stable isotope-labeled internal standard. Assay range: 1-1000 ng/mL.
  • PK Parameters: Calculate C~max~, T~max~, AUC~0-24~, t~1/2~, and accumulation ratio using non-compartmental methods.

Technical Notes: Maintain consistent timing and processing conditions across study sites. Document concomitant medications that may affect PK. [1] [2]

The following diagram illustrates the dose escalation scheme used in the this compound phase 1 trial:

dose_escalation 3+3 Dose Escalation Scheme for this compound Phase 1 Trial cluster_0 Expanded Cohort Evaluation Start Dose Level Enrollment (3 patients) Evaluate Evaluate DLTs for 28 days Start->Evaluate NoDLT No DLTs observed Evaluate->NoDLT 0/3 DLTs OneDLT 1 DLT observed Evaluate->OneDLT 1/3 DLTs NextDose Escalate to Next Dose Level NoDLT->NextDose Expand Expand to 6 patients OneDLT->Expand Evaluate2 Evaluate DLTs in 6 patients Expand->Evaluate2 Evaluate expanded cohort MTD MTD Determined NextDose->Start Acceptable ≤1/6 DLTs (≤33% DLT rate) Evaluate2->Acceptable Unacceptable ≥2/6 DLTs (≥33% DLT rate) Evaluate2->Unacceptable NextDose2 Escalate to Next Dose Level Acceptable->NextDose2 Continue escalation Unacceptable->MTD Previous dose is MTD NextDose2->Start2 Next cohort

Application Notes and Clinical Implications

The phase 1 trial of this compound established a foundational framework for further clinical development of this selective JAK2V617F inhibitor in myeloproliferative neoplasms. The demonstrated safety profile at the established MTD of 120 mg daily, characterized primarily by manageable gastrointestinal events and laboratory abnormalities related to rapid cell turnover, supported continued investigation in larger patient cohorts. [1] The promising efficacy signals, particularly in spleen volume reduction and symptom improvement, positioned this compound as a potential therapeutic option for patients with JAK2V617F-driven diseases, especially those with significant splenomegaly or disease-related symptom burden. [1] [2]

The pharmacokinetic properties of this compound, with rapid absorption and a half-life compatible with once-daily dosing, present practical advantages for clinical use and patient adherence. [1] The observed preferential inhibition of mutant JAK2 over wild-type kinase in preclinical models suggested potential for an improved therapeutic index compared to non-selective JAK inhibitors, though this required further validation in clinical settings. [1] [3] The integration of biomarker assessments, including JAK2V617F allele burden and pharmacodynamic markers of JAK-STAT pathway inhibition, provides opportunities for patient stratification and targeted therapy in future studies.

For researchers and clinical developers, the this compound phase 1 experience offers valuable insights for optimizing trial design for molecularly-targeted agents in MPNs. Key considerations include the importance of flexible protocol language to accommodate cohort expansion when DLTs are equivocal, strategic planning for expansion cohorts during initial study design, and proactive management of expected on-target toxicities such as hyperuricemia through prophylactic measures. [5] The successful implementation of a lead-in dosing strategy to mitigate toxicity while maintaining efficacy represents a particularly adaptable approach for future kinase inhibitor development.

Conclusion and Future Directions

The phase 1 dose escalation study of this compound successfully established the recommended phase 2 dose of 120 mg daily, characterized the pharmacokinetic profile, and demonstrated promising clinical activity in patients with JAK2V617F-positive myeloproliferative neoplasms. [1] [2] The acceptable safety profile and consistent efficacy signals across multiple endpoints supported further clinical evaluation of this selective JAK2 inhibitor in randomized trials.

Future development directions for this compound include phase 2 expansion cohorts in specific MPN subtypes, combination strategies with other targeted agents, and exploration of biomarker-guided patient selection to optimize therapeutic outcomes. The differential inhibition of mutant versus wild-type JAK2 warrants further investigation as a potential strategy to enhance efficacy while minimizing toxicity. Additionally, the integration of patient-reported outcomes and quality of life measures, as incorporated in the phase 1 trial, should remain a priority in subsequent studies to fully capture the clinical benefit of treatment.

The methodologies and protocols established in this phase 1 trial provide a robust foundation for continued development of this compound and serve as a valuable template for future targeted therapy development in myeloproliferative neoplasms and other hematologic malignancies driven by kinase activation.

References

Gandotinib Application Notes and Protocols: Patient Selection and Clinical Development for JAK2 V617F-Positive Myeloproliferative Neoplasms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Gandotinib (LY2784544) represents a targeted therapeutic agent specifically designed for patients with JAK2 V617F-positive myeloproliferative neoplasms (MPNs), including primary myelofibrosis (PMF), polycythemia vera (PV), and essential thrombocythemia (ET). The JAK2 V617F mutation occurs in the pseudokinase domain of Janus kinase 2, resulting in constitutive activation of JAK-STAT signaling and ultimately leading to uncontrolled cellular proliferation in myeloid lineages. This mutation is present in approximately 95% of PV patients and about two-thirds of patients with ET and PMF, making it a compelling therapeutic target for precision medicine in MPNs. This compound is structurally optimized as a potent ATP-competitive inhibitor that demonstrates increased potency for the mutant JAK2 V617F kinase compared to wild-type JAK2, potentially offering an improved therapeutic window while maintaining efficacy.

The mechanistic basis for this compound's activity lies in its dose-dependent selectivity for the mutated JAK2 V617F protein, which distinguishes it from broader JAK inhibitors such as ruxolitinib. Preclinical studies have demonstrated that this compound exhibits negligible effect on JAK3 signaling and shows greater selectivity for JAK2 over JAK1 compared to other inhibitors in its class. This selective inhibition profile potentially translates to a more targeted therapeutic approach for MPN patients harboring the JAK2 V617F mutation while minimizing disruption of normal JAK-STAT signaling pathways essential for hematopoiesis and immune function. The drug's mechanism involves competitive binding to the ATP-binding site of the hyperactive mutant JAK2, thereby reducing phosphorylation of STAT proteins and downstream signaling cascades that drive MPN pathogenesis.

Table: Key Characteristics of this compound

Property Specification
Drug Name This compound (LY2784544)
Target JAK2 V617F mutant
Mechanism ATP-competitive kinase inhibitor
Selectivity Profile Preferential inhibition of JAK2 V617F over wild-type JAK2 and other JAK family members
Administration Oral, once daily
Maximum Tolerated Dose 120 mg daily
Time to Maximum Concentration 4 hours post-dose
Elimination Half-Life Approximately 6 hours

Patient Selection Criteria

Inclusion Criteria

Patient selection for this compound therapy requires careful consideration of both molecular and clinical characteristics. The primary determinant for treatment eligibility is the confirmed presence of the JAK2 V617F mutation through validated molecular testing methods. This should be accompanied by a confirmed diagnosis of one of the classic Philadelphia chromosome-negative MPNs according to World Health Organization (WHO) diagnostic criteria:

  • Primary myelofibrosis (PMF): Either prefibrotic/early stage or overt fibrotic stage
  • Polycythemia vera (PV): As evidenced by increased red cell mass, bone marrow hypercellularity, and subnormal serum erythropoietin levels
  • Essential thrombocythemia (ET): Characterized by sustained platelet count >450 × 10⁹/L with megakaryocytic proliferation

Patients should have symptomatic disease requiring therapeutic intervention, with particular attention to those with moderate to severe disease-related symptoms such as constitutional symptoms (fatigue, night sweats, weight loss), symptomatic splenomegaly, or inadequate response to prior therapies. The phase 1 trial of this compound enrolled patients with a median time from diagnosis of 438.5 days (range: 21-5498 days), suggesting applicability to patients across various disease durations. Most patients (86.8%) in the initial clinical trial had received prior systemic therapies, with hydroxyurea being the most common, indicating potential utility in both treatment-naïve and previously treated populations.

Disease Stratification and Biomarker Considerations

Optimal patient selection extends beyond simple mutation status to include disease risk stratification and specific clinical features. For myelofibrosis patients, current guidelines recommend risk-adapted therapy based on established scoring systems (DIPSS, MIPSS70, or MIPSS70+), with this compound being particularly relevant for intermediate-2 or high-risk disease. Key clinical characteristics that may predict response to this compound include:

  • Symptom burden: Patients with significant MPN-related symptoms as measured by standardized assessment tools (MPN-SAF)
  • Splenomegaly: Patients with palpable splenomegaly ≥5 cm below the costal margin or radiographically confirmed splenic enlargement
  • Prior treatment history: Patients with resistance or intolerance to hydroxyurea (for PV) or ruxolitinib (for MF)

Baseline laboratory assessments should include JAK2 V617F allele burden quantification, complete blood count with differential, comprehensive metabolic panel (with special attention to renal function parameters), and assessment of spleen size by imaging or physical examination. The mean JAK2 V617F burden in the phase 1 trial population was 61.5%, though no specific correlation between allele burden and response has been established. Regular monitoring of these parameters during treatment is essential for assessing therapeutic response and detecting potential adverse effects.

Table: Patient Selection Criteria for this compound Therapy

Category Inclusion Criteria Exclusion Considerations
Molecular Characteristics Confirmed JAK2 V617F mutation Triple-negative or CALR/MPL mutated MPNs
Disease Type PMF, PV, or ET per WHO criteria Philadelphia chromosome-positive MPNs
Disease Status Symptomatic disease with splenomegaly and/or constitutional symptoms Asymptomatic early-stage disease
Prior Therapy Treatment-naïve or prior hydroxyurea/ruxolitinib failure Concomitant strong CYP3A4 inducers/inhibitors
Organ Function Adequate renal and hepatic function Severe renal impairment (based on DLTs of creatinine increase)

Clinical Efficacy and Safety Data

Efficacy Outcomes from Phase 1 Trial

The phase 1 study of this compound employed a standard 3+3 dose-escalation design to define the maximum tolerated dose and provide preliminary efficacy data. In the cohort of 38 patients (31 with myelofibrosis, 6 with PV, and 1 with ET), this compound demonstrated clinically meaningful efficacy across multiple disease parameters. The primary efficacy endpoints focused on symptom burden reduction and splenic response, with the following key results observed:

  • Spleen Response: A ≥50% reduction in palpable spleen length was observed at any time during therapy in 20 out of 32 evaluable patients (62.5%), indicating substantial activity in reducing splenomegaly, a key clinical manifestation of MF
  • Symptom Improvement: Significant improvement in disease-related symptoms was documented using the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF), with ≥50% reduction in Total Symptom Score observed in 11 of 21 patients (52%) at 12 weeks and 6 of 14 patients (43%) at 24 weeks among those receiving doses ≥120 mg
  • Clinical Improvement: According to IWG-MRT criteria, the best response of clinical improvement was achieved by 29% of myelofibrosis patients, reflecting meaningful disease modification

The time to response was relatively rapid, with many patients experiencing symptomatic improvement within the first cycle of treatment (28 days). The durability of response appeared sustained in continuing patients, though the phase 1 trial design limited long-term assessment as many patients discontinued treatment (36 of 38 by database lock). The efficacy outcomes were observed across various patient subgroups, including those with different MPN subtypes and prior treatment histories, supporting the broad potential applicability of this compound in JAK2 V617F-positive populations.

Safety and Tolerability Profile

This compound demonstrated an acceptable safety profile at the recommended phase 2 dose of 120 mg daily. The most frequent treatment-emergent adverse events were predominantly low-grade and manageable with supportive care:

  • Gastrointestinal events: Diarrhea (55.3%) and nausea (42.1%) were the most common adverse events, with the majority being Grade 1 in severity
  • Dose-limiting toxicities: At doses higher than 120 mg, dose-limiting toxicities included increased blood creatinine and hyperuricemia, suggesting potential tumor lysis syndrome and renal function impairment at higher exposures
  • Treatment discontinuation: Adverse events led to treatment discontinuation in 11 patients (28.9%), with renal failure being the most frequent serious adverse event leading to discontinuation (4 patients)

The maximum tolerated dose was established at 120 mg daily based on the observed dose-limiting toxicities. Pharmacokinetic analysis revealed that maximum plasma concentration was reached approximately 4 hours after single and multiple doses, with a mean half-life on day 1 of approximately 6 hours, supporting once-daily dosing. The trial implemented a lead-in strategy at 120 mg for 14-28 days before dose escalation in an attempt to mitigate the chemistry changes observed at higher doses, suggesting that careful dose initiation and monitoring are important for safe administration.

Table: Efficacy Outcomes from this compound Phase 1 Clinical Trial

Efficacy Parameter Response Rate Patient Population
Clinical Improvement (IWG-MRT) 29% Myelofibrosis patients (9/31)
Spleen Response (≥50% reduction) 62.5% Evaluable patients (20/32)
Symptom Response (12 weeks) 52% Patients receiving ≥120 mg (11/21)
Symptom Response (24 weeks) 43% Patients receiving ≥120 mg (6/14)

Dosing and Administration Protocol

Recommended Dosing and Titration

The established maximum tolerated dose of this compound is 120 mg administered orally once daily with food. The phase 1 trial demonstrated that this dose provides the optimal balance of efficacy and safety, with higher doses (≥120 mg) associated with dose-limiting toxicities including increased blood creatinine and hyperuricemia. Administration with food is recommended to enhance bioavailability and potentially mitigate gastrointestinal adverse effects. The relatively short half-life of approximately 6 hours supports once-daily dosing while maintaining adequate drug exposure throughout the dosing interval.

For patients initiating this compound therapy, a comprehensive baseline assessment is recommended, including:

  • Complete blood count with differential
  • Comprehensive metabolic panel including renal function tests (creatinine, BUN) and uric acid levels
  • JAK2 V617F allele burden quantification
  • Spleen size assessment by physical examination (palpable measurement below costal margin) and/or imaging (ultrasound or CT)
  • MPN symptom assessment using validated tools (MPN-SAF TSS)

The phase 1 trial employed a lead-in strategy at 120 mg for 14-28 days before attempting dose escalation to higher doses in specific cohorts. While this approach did not completely prevent dose-limiting toxicities at higher doses, it suggests that maintaining patients at 120 mg without escalation may optimize the risk-benefit ratio. Based on the trial data, dose reductions should be considered for patients experiencing significant adverse events, particularly renal function abnormalities or persistent gastrointestinal toxicity.

Monitoring and Supportive Care

Regular monitoring is essential throughout this compound treatment to assess both response and potential toxicities. Recommended monitoring includes:

  • Biweekly assessments during the first cycle (28 days) including complete blood count, comprehensive metabolic panel with renal function, and uric acid levels
  • Monthly symptom assessment using MPN-SAF during the first 3 months of therapy
  • Spleen size measurement by physical examination at each clinic visit and formal imaging every 12 weeks
  • JAK2 V617F allele burden quantification every 24 weeks to assess molecular response

Proactive management of common adverse events can enhance treatment tolerability and persistence. For gastrointestinal events such as diarrhea and nausea, standard antiemetic and antidiarrheal medications are recommended. The high rate of allopurinol use (71.1% of patients) in the clinical trial suggests that prophylactic management of hyperuricemia may be beneficial, particularly during the initial treatment period. Additionally, dose interruption or reduction should be considered for patients experiencing Grade 3 or higher adverse events, with treatment resumption at a lower dose (e.g., 90 mg daily) after resolution to Grade 1 or baseline.

Experimental Assessment Methodologies

JAK2 V617F Mutation Detection and Monitoring

Accurate detection and quantification of the JAK2 V617F mutation is essential for patient selection and response monitoring. The recommended methodology involves allele-specific quantitative PCR using peripheral blood granulocytes or whole blood samples. The standard protocol includes:

  • DNA extraction from peripheral blood samples using commercial extraction kits, with recommended DNA concentration of 10-50 ng/μL
  • Amplification using allele-specific primers with FAM-labeled probes for mutant amplification and VIC-labeled probes for wild-type amplification
  • Quantitative analysis using standard curves from serial dilutions of plasmids containing wild-type or mutant JAK2 sequences
  • Calculation of allele burden as percentage of mutant alleles relative to total (mutant + wild-type) alleles

For consistent monitoring, samples should be collected in EDTA tubes and processed within 48 hours of collection, with DNA extraction performed using standardized methods across all timepoints. Baseline allele burden should be established prior to treatment initiation, with follow-up assessments every 24 weeks during therapy. A reduction in allele burden may indicate molecular response, though the clinical trial demonstrated symptomatic and splenic improvements without consistent correlation with allele burden reduction.

Efficacy Assessment in Clinical Trials

Comprehensive assessment of this compound efficacy in MPN clinical trials requires multiple complementary endpoints:

  • Spleen response: Measured by both physical examination (palpable spleen length below left costal margin) and imaging (MRI or ultrasound for spleen volume)
  • Symptom assessment: Using the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) which evaluates 10 key symptoms on a 0-10 scale
  • Clinical improvement: According to IWG-MRT 2013 criteria for myelofibrosis, requiring specific improvements in hemoglobin, spleen size, or symptom scores without progressive disease
  • Pharmacodynamic biomarkers: Assessment of phosphorylated STAT levels in peripheral blood mononuclear cells by flow cytometry to confirm target engagement

The phase 1 trial also explored correlative biomarkers including plasma levels of C4B binding protein (C4BP) to investigate potential relationships between inflammatory markers, coagulation pathways, and clinical response. While these exploratory biomarkers require further validation, they represent innovative approaches to understanding drug mechanism and identifying potential predictors of response.

G This compound This compound JAK2_Mutant JAK2 V617F Mutant This compound->JAK2_Mutant Preferentially Inhibits JAK2_WT JAK2 Wild-Type STAT STAT Protein JAK2_WT->STAT Normal Phosphorylation JAK2_Mutant->STAT Constitutive Phosphorylation pSTAT pSTAT (Active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Transcription Proliferation Gene Transcription Nucleus->Gene_Transcription MPN_Symptoms MPN Symptoms (Splenomegaly, Cytopenias, Constitutional Symptoms) Gene_Transcription->MPN_Symptoms

Diagram 1: this compound Mechanism of Action - Selective inhibition of constitutive JAK-STAT signaling driven by JAK2 V617F mutation while preserving wild-type JAK2 signaling

Emerging Insights and Future Directions

Resistance Mechanisms and Limitations

Despite promising initial clinical activity, this compound shares limitations observed with other JAK2 inhibitors, particularly regarding disease stem cell persistence. Preclinical studies using JAK2 V617F-bearing leukemia cell models have demonstrated that JAK2 inhibition enriches for CD34+ leukemic stem cells that are not eradicated by monotherapy. This finding helps explain the observed clinical phenomenon of minimal reduction in JAK2 V617F allele burden despite significant symptomatic and splenic responses. The persistence of this progenitor population represents a fundamental challenge for achieving disease modification with JAK inhibitor monotherapy and underscores the need for rational combination approaches.

Additional limitations identified in the phase 1 trial include renal function implications, as evidenced by dose-limiting toxicities of increased blood creatinine and hyperuricemia at doses above 120 mg. These findings suggest potential tumor lysis syndrome risk and highlight the importance of careful dose selection and renal monitoring. The most common adverse events of diarrhea and nausea, while predominantly low-grade, may impact quality of life and treatment adherence in some patients, necessitating proactive management strategies. Furthermore, the durability of response and impact on disease progression remain to be fully elucidated in longer-term studies.

Potential Combination Strategies

Emerging research suggests promising opportunities for rational combination therapies to enhance the efficacy of this compound and address limitations of monotherapy. Preclinical data indicates that telomerase inhibition (using agents such as GRN163L) in combination with JAK2 inhibition may target the persistent CD34+ leukemic stem cell population that survives JAK inhibitor monotherapy. This combination approach demonstrated enhanced anti-proliferative effects and apoptosis induction in JAK2 V617F-bearing cell lines compared to either agent alone.

Additional combination strategies worthy of investigation include:

  • MDM2 inhibitors: Given the increased frequency of TP53 mutations or MDM2 amplifications in secondary AML evolving from MPNs, combined JAK2 and MDM2 inhibition may address therapeutic resistance
  • Histone deacetylase (HDAC) inhibitors: Early evidence suggests potential synergy with JAK pathway inhibition through epigenetic modulation
  • BCL-2 inhibitors: Targeting anti-apoptotic pathways that may be upregulated in persistent stem cell populations

The development of these combination approaches requires careful consideration of overlapping toxicities and appropriate sequencing strategies. Future clinical trials should incorporate comprehensive biomarker assessments to identify patient subsets most likely to benefit from specific combination regimens and to monitor emerging resistance mechanisms.

Conclusion

This compound represents a targeted therapeutic option with distinct molecular selectivity for the JAK2 V617F mutation in myeloproliferative neoplasms. The phase 1 clinical trial established 120 mg daily as the recommended dose, demonstrating acceptable safety and promising efficacy signals including spleen response rates of 62.5% and symptom improvement in 52% of patients at 12 weeks. The preferential inhibition profile for mutant JAK2 offers a potential therapeutic advantage for precision medicine approaches in MPN management.

Optimal implementation of this compound in both clinical practice and research settings requires adherence to the patient selection criteria, dosing protocols, and monitoring strategies outlined in this document. Future directions should focus on rational combination therapies to address the persistent disease stem cell population and longer-term studies to establish the impact on disease modification and progression. As the MPN treatment landscape continues to evolve, this compound represents an important addition to the armamentarium against JAK2 V617F-driven neoplasms.

Gandotinib treatment duration and response monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes: Gandotinib (LY2784544)

This compound is a potent inhibitor of JAK2, showing increased potency for the mutated JAK2V617F form found in many patients with myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET) [1] [2] [3]. The key findings from the pivotal Phase 1 study are summarized in the following table.

Table 1: Key Clinical Findings from the Phase 1 Study of this compound

Aspect Details
Recommended Phase 2 Dose 120 mg taken orally once daily with food [1] [3].
Treatment Duration in Study The study was conducted in 28-day cycles. Median treatment duration was 6.3 months (range: 0.7-33.4 months) [1].

| Efficacy in Myelofibrosis | - Spleen Response: 62.5% (20/32) of evaluable patients achieved a ≥50% reduction in palpable spleen length at some point during therapy [1] [2].

  • Symptom Response: 52% (11/21) of patients receiving ≥120 mg had a ≥50% reduction in Total Symptom Score at 12 weeks [1] [3].
  • Clinical Improvement: 29% of MF patients achieved this best response per the IWG-MRT criteria [1] [2]. | | Common Adverse Events | Most common were diarrhea (55.3%) and nausea (42.1%), mostly Grade 1 in severity [1] [3]. | | Dose-Limiting Toxicities | Increased blood creatinine and hyperuricemia, observed at doses higher than 120 mg [1]. | | Pharmacokinetics | Maximum plasma concentration reached at 4 hours post-dose. Mean half-life on Day 1 was approximately 6 hours [1]. |

Detailed Experimental Protocols

For researchers aiming to investigate this compound in preclinical or clinical settings, the following protocols provide a foundational framework.

Protocol for In-Vitro Viability and Apoptosis Assay

This protocol is adapted from studies investigating this compound's effects on mast cell lines, which also harbor activating KIT mutations, demonstrating the drug's potential applicability beyond JAK2 mutations [4].

  • Objective: To determine the effect of this compound on cell viability and apoptosis in target cell lines.
  • Materials:
    • Cell lines (e.g., HMC-1.2, ROSAKIT D816V) [4].
    • This compound (LY2784544), sourced from commercial suppliers (e.g., MedChemExpress) [4].
    • Appropriate cell culture medium (e.g., IMDM supplemented with 10% FCS) [4].
    • XTT cell viability assay kit [4].
    • Flow cytometer with Annexin V/PI staining kit for apoptosis.
  • Methodology:
    • Cell Seeding: Seed cells at a density of 3.5 × 10⁵ cells/mL in culture plates.
    • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 48 hours.
    • Viability Measurement:
      • Add the XTT reagent according to the manufacturer's protocol.
      • Measure the absorbance at 450 nm and a reference wavelength of 660 nm using a plate reader.
      • Calculate cell viability relative to the DMSO-treated control group and determine the IC₅₀ value via non-linear regression analysis [4].
    • Apoptosis Analysis:
      • Harvest this compound-treated and control cells.
      • Stain cells with Annexin V and Propidium Iodide (PI).
      • Analyze stained cells using a flow cytometer to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.
Protocol for Clinical Response Monitoring in Myelofibrosis

This protocol outlines the key parameters and tools for monitoring patient response in a clinical trial setting, based on the endpoints used in the Phase 1 study.

  • Objective: To systematically monitor and evaluate the efficacy and safety of this compound in patients with myelofibrosis.
  • Materials:
    • Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) [1].
    • Imaging equipment for splenomegaly assessment (e.g., Ultrasound or MRI for spleen volume).
    • Palpation for spleen length measurement.
    • Standard clinical laboratory equipment for hematology and chemistry panels.
  • Methodology & Monitoring Schedule:
    • Baseline Assessment:
      • Record MPN-SAF Total Symptom Score.
      • Measure spleen volume via imaging and/or palpable spleen length below the costal margin.
      • Perform complete blood count (CBC) and chemistry panel (paying special attention to creatinine and uric acid levels).
    • On-Treatment Monitoring:
      • Symptom Burden: Administer the MPN-SAF at regular intervals (e.g., every 4-8 weeks) to track changes from baseline. A ≥50% reduction in the Total Symptom Score is considered a significant response [1] [3].
      • Spleen Response: Assess palpable spleen length at every clinic visit. A ≥50% reduction in palpable spleen length is a key indicator of efficacy. Confirmatory imaging (e.g., MRI) can be performed at key timepoints (e.g., every 12-24 weeks) [1] [2].
      • Laboratory Monitoring: Perform CBC and chemistry panels regularly (e.g., weekly during the first cycle, then monthly) to monitor for hematological toxicities and changes in creatinine/uric acid [1].
      • Response Criteria: Evaluate treatment response using the International Working Group-Myeloproliferative Neoplasms Research and Treatment (IWG-MRT) criteria, which define "Clinical Improvement" [1].

This compound Mechanism and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound and integrates it into a streamlined experimental workflow for preclinical research.

cluster_pathway This compound Mechanism of Action cluster_workflow Preclinical Assessment Workflow Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 (Wild-type or V617F) Receptor->JAK2 Activates STAT STAT Protein JAK2->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus Gene Transcription (Cell Proliferation, Survival) STAT->Nucleus Start 1. In-Vitro Modeling A1 Cell Line Selection (JAK2V617F+ or other) Start->A1 A2 Dose-Response Treatment (0.1 nM - 10 µM) A1->A2 A3 Assay Endpoints: • Viability (XTT) • Apoptosis (Annexin V/PI) A2->A3 This compound This compound (LY2784544) A2->this compound This compound->JAK2 Inhibits

Important Considerations for Researchers

  • Combination Potential: Preclinical evidence suggests this compound may enhance the efficacy of tyrosine kinase inhibitors (TKIs) like avapritinib and midostaurin in diseases driven by KIT mutations, indicating a promising area for combination therapy research [4].
  • Clinical Status: It is crucial to note that the data presented here is from an early-phase trial. The clinical development status of this compound beyond this Phase 1 study should be verified through current clinical trial registries.

References

Gandotinib clinical trial endpoints MPN-SAF TSS

Author: Smolecule Technical Support Team. Date: February 2026

MPN-SAF TSS Assessment Protocol

The MPN-SAF TSS is a validated, patient-centric instrument designed to quantify the burden of symptoms in MPNs. Its application is critical for evaluating the effectiveness of therapies like Gandotinib in clinical trials and practice.

  • Instrument Composition: The MPN-SAF TSS is an abbreviated 10-item instrument derived from longer, validated questionnaires [1]. It assesses the following symptoms over the prior period:
    • Fatigue
    • Concentration problems
    • Early satiety
    • Inactivity
    • Night sweats
    • Itching (Pruritus)
    • Bone pain
    • Abdominal discomfort
    • Weight loss
    • Fever [2] [1]
  • Scoring System: For each symptom, patients score their severity on a scale from 0 (absent or as good as it can be) to 10 (worst imaginable or as bad as it can be) [2] [1].
  • Total Score Calculation: The MPN-SAF TSS is computed as the average of the scores from the 10 items, multiplied by 10. This yields a total score ranging from 0 to 100, with higher scores indicating a greater symptom burden [1]. The score can be calculated if a patient has completed at least 6 of the 10 items.
  • Clinical Interpretation: A score of ≥4 on an individual symptom is generally considered "clinically deficient" and meaningful. Symptoms are often categorized as "moderate" (scores 4-6) or "severe" (scores 7-10) [2] [1]. A reduction of ≥50% in the total MPN-SAF TSS is a significant indicator of clinical improvement, as used in the this compound trials [3].

The diagram below illustrates the workflow for administering the MPN-SAF TSS and interpreting its results in a clinical trial setting.

Start Patient Enrollment Step1 Administer MPN-SAF TSS Questionnaire Start->Step1 Step2 Patient Rates 10 Symptoms (Scale 0-10) Step1->Step2 Step3 Calculate Total Score (Average of items × 10) Step2->Step3 Step4 Establish Baseline Symptom Burden Step3->Step4 Step5 Initiate Investigational Treatment Step4->Step5 Step6 Assess MPN-SAF TSS at Scheduled Intervals Step5->Step6 Decision Change in MPN-SAF TSS ≥50%? Step6->Decision Outcome1 Primary Endpoint Met (Symptom Improvement) Decision->Outcome1 Yes Outcome2 Continue Monitoring Decision->Outcome2 No Outcome2->Step6  Next Interval

This compound Trial Design and Key Findings

The following table details the design of the key this compound clinical trial and its central findings regarding efficacy and safety.

Aspect Details
Study Identifier NCT01134120 [3]
Study Phase & Design Phase 1 (dose-escalation) and Phase 2 (single-arm, outpatient) [4] [3].
Patient Population Adults with JAK2 V617F-positive Primary Myelofibrosis (PMF), Polycythemia Vera (PV), or Essential Thrombocythemia (ET) [4] [3].
Dosing Regimen 120 mg, administered orally once daily [4].
Primary Efficacy Endpoint Overall Response Rate (ORR), defined per disease-specific criteria [4].
Key Secondary Endpoints ≥50% reduction in spleen length (palpable); ≥50% reduction in MPN-SAF TSS; safety and tolerability [3].
Key Symptom Efficacy 52% (11/21) of evaluable patients on ≥120 mg achieved a ≥50% reduction in MPN-SAF TSS at 12 weeks [3].
Key Safety Findings Most frequent any-grade TEAEs: diarrhea (55.3%) and nausea (42.1%), mostly Grade 1. Most frequent Grade 3/4 TEAE: anemia (11.6%) [4] [3].

Application Notes for Drug Development Professionals

  • Patient Population Selection: The efficacy of this compound is highly dependent on the JAK2 V617F mutation status [4]. Clinical trials should stratify patients by this mutation and by MPN subtype (PV, ET, MF) for a clear interpretation of efficacy signals.
  • Endpoint Selection: The MPN-SAF TSS is a robust tool for capturing patient-reported benefits beyond traditional hematological responses. A ≥50% reduction in the total score is a clinically meaningful benchmark for evaluating symptomatic improvement in MF trials [3].
  • Safety Monitoring: Protocol should include close monitoring of renal function parameters (e.g., blood creatinine) and serum uric acid levels, as these were identified as dose-limiting toxicities during the phase 1 study [3].

References

Gandotinib Application Notes: Biomarker Assessment in Myeloproliferative Neoplasms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Gandotinib (LY2784544) is an investigational small-molecule inhibitor that selectively targets the mutant Janus kinase 2 (JAK2)V617F protein, a key driver in the pathogenesis of Philadelphia-chromosome-negative myeloproliferative neoplasms (MPNs) such as myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET) [1] [2] [3]. As a competitive adenosine triphosphate (ATP) inhibitor, its primary mechanism of action is the modulation of the constitutively active JAK-STAT signaling pathway, leading to reduced cell proliferation and induction of apoptosis in mutant cells [2]. This document outlines the key pharmacodynamic (PD) biomarkers and detailed experimental protocols for assessing this compound activity in preclinical and clinical settings.

Key Pharmacodynamic Biomarkers Direct and indirect biomarkers can be used to monitor this compound's pharmacodynamic effects. The table below summarizes the primary biomarkers relevant to clinical response.

Table 1: Key Pharmacodynamic Biomarkers for this compound Assessment

Biomarker Category Specific Biomarker Assay Method Biological/Clinical Significance
Primary Molecular Target JAK2V617F Allele Burden qPCR or Digital PCR Direct measure of the mutant clone; associated with disease burden [1]
Downstream Signaling Phosphorylated STATs (pSTAT3, pSTAT5) Phospho-flow Cytometry, Western Blot Direct indicator of JAK2 pathway inhibition [4]
Cytokine Modulation Pro-inflammatory Cytokines (e.g., TNFα, IFNγ) Multiplex Immunoassays (Luminex) Measures modulation of inflammatory milieu; TNFα may increase drug sensitivity [4]
Clinical Efficacy Spleen Volume (by MRI/CT) Radiographic Imaging ≥35% reduction is a key efficacy endpoint; surrogate for disease response [1]
Clinical Efficacy Total Symptom Score (MPN-SAF TSS) Patient-Reported Questionnaire ≥50% reduction indicates significant symptomatic improvement [1]

Detailed Experimental Protocols

Protocol 1: Assessment of JAK2V617F Allele Burden This protocol quantifies the mutant allele frequency in peripheral blood or bone marrow samples.

  • Principle: Quantitative PCR (qPCR) using allele-specific primers or probes to distinguish the JAK2V617F mutation from wild-type JAK2.
  • Sample Preparation: Collect peripheral blood in EDTA tubes. Isolate genomic DNA from mononuclear cells using a commercial kit. Assess DNA purity and concentration.
  • Procedure:
    • Use a validated TaqMan-based allele-specific qPCR assay.
    • Include standard curves with known ratios of mutant to wild-type DNA to ensure quantitative accuracy.
    • Run samples in triplicate. Include a no-template control (NTC) and wild-type/mutant controls in each run.
    • Calculate the JAK2V617F allele burden as a percentage: (Mutant Allele Copy Number / (Mutant + Wild-type Allele Copy Number)) × 100%.
  • Data Interpretation: A reduction in allele burden over treatment indicates a molecular response. In a phase 1 study, this compound treatment led to a reduction in allele burden, though this was not as pronounced as its effects on spleen size and symptoms [1].

Protocol 2: Flow Cytometric Analysis of Phosphorylated STATs This protocol measures the inhibition of JAK2 downstream signaling in primary cells.

  • Principle: Fixed cells are permeabilized and stained with fluorescent antibodies specific to phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) for analysis by flow cytometry.
  • Sample Preparation: Collect peripheral blood in heparin tubes. Isolate peripheral blood mononuclear cells (PBMCs) via density gradient centrifugation.
  • Stimulation & Fixation:
    • Aliquot PBMCs and serum-starve for 2-4 hours.
    • Stimulate cells with a relevant cytokine (e.g., 10 ng/mL GM-CSF or EPO) for 15-30 minutes at 37°C to activate the JAK-STAT pathway. Include an unstimulated control.
    • Immediately fix cells using pre-warmed 4% paraformaldehyde for 10-15 minutes.
  • Permeabilization & Staining:
    • Permeabilize fixed cells with ice-cold 90% methanol for 30 minutes on ice.
    • Wash cells and stain with fluorochrome-conjugated antibodies against pSTAT3, pSTAT5, and relevant surface markers (e.g., CD34) for 30-60 minutes in the dark.
    • Include fluorescence-minus-one (FMO) controls for gating.
  • Data Acquisition & Analysis: Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of pSTAT in the target cell population (e.g., CD34+ cells). A decrease in pSTAT MFI in post-treatment samples indicates successful target engagement by this compound [4].

Protocol 3: Monitoring Clinical Efficacy Biomarkers These are standardized clinical measures used as indirect PD biomarkers.

  • Spleen Size Measurement:
    • Method: Use magnetic resonance imaging (MRI) or computed tomography (CT) to acquire abdominal images.
    • Analysis: Calculate spleen volume from sequential cross-sectional images using specialized software. The primary efficacy endpoint is often a ≥35% reduction in spleen volume from baseline [1].
    • Alternative: For rapid assessment, palpate the spleen and measure the distance from the left costal margin in centimeters.
  • Symptom Assessment:
    • Tool: Administer the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) to patients.
    • Analysis: Calculate the Total Symptom Score (TSS). A ≥50% reduction in TSS at weeks 12 or 24 is considered clinically significant improvement [1].

Biomarker Integration and Workflow

The relationship between this compound's mechanism, the biomarkers, and the experimental flow is summarized in the following diagram.

Gandotinib_Workflow This compound This compound (LY2784544) JAK2Mut JAK2V617F Mutation This compound->JAK2Mut Inhibits pSTAT pSTAT (e.g., pSTAT3, pSTAT5) JAK2Mut->pSTAT Constitutively Activates Assay1 Protocol 1: qPCR for Allele Burden JAK2Mut->Assay1 CytokineStorm Pro-inflammatory Cytokines pSTAT->CytokineStorm Drives Production ClinicalPheno Clinical Phenotype (Splenomegaly, Symptoms) pSTAT->ClinicalPheno Promotes Assay2 Protocol 2: Phospho-flow Cytometry pSTAT->Assay2 CytokineStorm->ClinicalPheno Promotes Assay3 Protocol 3: Multiplex Immunoassay CytokineStorm->Assay3 Assay4 Protocol 4: Imaging (MRI/CT) & MPN-SAF ClinicalPheno->Assay4 Biomarker1 Biomarker: Reduction in JAK2V617F Allele Burden Assay1->Biomarker1 Biomarker2 Biomarker: Decrease in pSTAT Levels Assay2->Biomarker2 Biomarker3 Biomarker: Modulation of Cytokine Levels Assay3->Biomarker3 Biomarker4 Biomarker: Reduced Spleen Volume & Symptom Score Assay4->Biomarker4

Diagram Title: this compound Mechanism and Biomarker Assessment Workflow

Critical Considerations for Reliable Assessment

  • Tumor Lysis Syndrome (TLS) Monitoring: In the phase 1 study, dose-limiting toxicities included increased blood creatinine and hyperuricemia, suggesting potential tumor lysis syndrome. It is critical to monitor renal function and uric acid levels, especially during dose escalation. Prophylactic allopurinol was used in 71% of patients in the clinical trial [1].
  • Biomarker Specificity: The JAK2V617F mutation is not present in all MPN patients. Ensure patient selection is based on confirmed JAK2V617F-positive status for allele burden studies [1] [3].
  • Cytokine Context: The bone marrow microenvironment and inflammatory cytokines (e.g., TNFα, IFNγ) can significantly influence drug sensitivity and resistance. TNFα has been predicted to increase sensitivity to JAK2 inhibition, while IFNγ may reduce it. Account for this in ex vivo assays [4].

Future Directions

Current evidence supports the use of spleen volume, symptom scores, and JAK2V617F allele burden as primary biomarkers. Future research should focus on:

  • Validating phospho-STATs as a direct PD biomarker in clinical trials.
  • Exploring soluble cytokine receptors or other inflammatory markers like C4b binding protein (C4BP), which was analyzed in an ad hoc manner in the phase 1 study for its role in coagulation and inflammation [1].
  • Investigating mechanisms of resistance, potentially through combination therapies with agents like Bcl-2 inhibitors, which have shown synergistic effects in predictive models [4].

References

managing Gandotinib adverse events tumor lysis syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib & Tumor Lysis Syndrome: FAQ for Researchers

Q1: Is there clinical evidence linking this compound to Tumor Lysis Syndrome? Yes. A Phase 1 study of this compound (LY2784544) in patients with JAK2V617F-positive myeloproliferative neoplasms identified chemistry changes consistent with potential tumor lysis syndrome as a dose-limiting toxicity (DLT) [1]. These DLTs, specifically increased blood creatinine and hyperuricemia, occurred at doses at or above 120 mg and were a key factor in establishing the maximum-tolerated dose (MTD) [1].

Q2: What are the key safety and dosing parameters for this compound from clinical data? The table below summarizes the critical findings from the Phase 1 study of this compound [1].

Parameter Finding from Phase 1 Study
Maximum-Tolerated Dose (MTD) 120 mg once daily
Dose-Limiting Toxicities (DLTs) Increased blood creatinine, Hyperuricemia (suggestive of TLS)
Most Common Adverse Events Diarrhea (55.3%), Nausea (42.1%) - mostly Grade 1
Lead-in Dosing Strategy Implemented (120 mg for 14-28 days) to mitigate TLS risk at higher doses
Recommended Monitoring Renal function (creatinine), Uric acid, Electrolytes

Q3: How can the risk of TLS with this compound be managed in a research or clinical setting? Management should focus on risk assessment, prophylaxis, and vigilant monitoring. The strategies below synthesize general TLS management principles [2] [3] [4] with the specific findings from the this compound trial [1].

  • Risk Assessment: Patients with a high tumor burden, high baseline uric acid, or pre-existing renal issues are at greater risk [2] [3].
  • Prophylaxis:
    • Hydration: Aggressive intravenous hydration (e.g., 2-3 L/m²/day) is the cornerstone of prevention to ensure high urine output and prevent precipitation of uric acid and phosphate in the kidneys [3] [4].
    • Hypouricemic Agents: The use of allopurinol was common in the this compound trial (71.1% of patients) [1]. For high-risk patients, rasburicase, a recombinant urate oxidase, is highly effective at rapidly breaking down existing uric acid [3] [4].
  • Monitoring: The this compound study amendment, which introduced a lead-in period, highlights the importance of close monitoring [1]. For patients at high risk for TLS, monitor the following every 4-6 hours in the initial phases after drug initiation [4]:
    • Serum creatinine and urea
    • Uric acid
    • Electrolytes: Potassium, Phosphate, Calcium
    • Lactate Dehydrogenase (LDH)

The following workflow integrates these management strategies into a practical monitoring and intervention guide.

Gandotinib_TLS_Management Start Initiate this compound (Especially at ≥120 mg) Risk Assess TLS Risk Start->Risk Monitor Frequent Monitoring (Creatinine, Uric Acid, K+, PO₄⁻, Ca²⁺, LDH) Monitor:s->Monitor:n Continue Scheduled Monitoring LabTLS Laboratory TLS Detected Monitor->LabTLS Abnormal Values HighRisk High Risk for TLS Risk->HighRisk LowRisk Low/Intermediate Risk Risk->LowRisk Prophy Initiate Prophylaxis: - Aggressive IV Hydration - Consider Hypouricemic Agents (Allopurinol/Rasburicase) HighRisk->Prophy LowRisk->Monitor Prophy->Monitor Manage Manage Established TLS: - Continue/Start Rasburicase - Correct Electrolytes - Consider Renal Replacement Therapy LabTLS->Manage

Experimental Protocol: Monitoring TLS Risk in Preclinical & Clinical Studies

This protocol is designed to help researchers systematically evaluate TLS risk in studies involving this compound.

1. Objective To monitor and assess the onset of laboratory and clinical Tumor Lysis Syndrome in subjects receiving this compound.

2. Materials

  • This compound (formulated for administration)
  • Equipment for blood sample collection
  • Ice bath or chilled centrifuge (critical if using rasburicase to prevent ex vivo degradation of uric acid in samples) [3] [4]
  • Clinical chemistry analyzer for: Uric acid, Creatinine, Blood Urea Nitrogen (BUN), Potassium, Phosphate, Ionized Calcium, Lactate Dehydrogenase (LDH)

3. Methodology

  • Baseline Assessment (Pre-dose):
    • Collect blood samples for all analytes listed above.
    • Record patient-specific risk factors (e.g., tumor burden, baseline renal function).
  • Dosing Regimen:
    • Adhere to the established MTD of 120 mg once daily or the protocol-defined dose [1].
    • Consider a lead-in period at 120 mg before escalating to higher doses, as implemented in the Phase 1 study amendment [1].
  • Post-Dose Monitoring Schedule:
    • High-Risk Subjects: Collect blood samples at 6, 12, 24, 48, and 72 hours post-initial dose [4].
    • All Subjects: Monitor daily for at least the first cycle (28 days), with increased frequency if any values become abnormal [1].
  • Data Collection:
    • Laboratory TLS: Use the Cairo-Bishop criteria. Laboratory TLS is defined by the presence of two or more of the following abnormalities occurring within 3 days of treatment [2] [4]:
      • Uric acid ≥ 8 mg/dL (476 μmol/L)
      • Potassium ≥ 6.0 mmol/L
      • Phosphate ≥ 4.5 mg/dL (1.45 mmol/L)
      • Calcium ≤ 7 mg/dL (1.75 mmol/L)
    • Clinical TLS: Laboratory TLS plus one or more of the following [2]:
      • Increased serum creatinine (AKI)
      • Cardiac arrhythmia or sudden death
      • Seizure

4. Analysis

  • Plot the trajectory of each analyte over time for each subject.
  • Correlate the incidence of laboratory TLS with dose level and subject risk factors.
  • Document any interventions taken (e.g., hydration, rasburicase administration) and their effect on reversing laboratory abnormalities.

References

Gandotinib dose reduction guidelines for toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib Safety Profile & Observed Toxicities

The following table consolidates the adverse events (AEs) reported in clinical trials, which would inform dose reduction decisions [1] [2].

Toxicity Type Commonly Reported AEs (All Grades) Grade 3/4 AEs (Phase 2 Study) Clinical Management from Studies
Gastrointestinal Diarrhea (55.3%), Nausea (42.1%) [1] Diarrhea (2.2%) [2] Managed supportively; most events were Grade 1 in severity [1].
Renal & Metabolic Increased blood creatinine, Hyperuricemia [1] Hyperuricemia (3.2%) [2] Identified as dose-limiting toxicities (DLTs). Allopurinol was used prophylactically in 71% of patients to manage hyperuricemia/tumor lysis risk [1].
Hematological Not frequently reported as common AEs [1] Anemia (11.6%), Thrombocytopenia (2.2%) [2] Monitored as part of standard care.
Other Fatigue [2] Fatigue (2.9%) [2] -

Experimental Protocol & Dosing Rationale

The provided information comes from the design and outcomes of the Phase 1 study (NCT01134120) [1] [3] [4].

  • Study Objective & Design: The primary goal was to determine the safety, tolerability, and Maximum Tolerated Dose (MTD) of this compound. The study used a standard "3 + 3" dose-escalation design [1] [3].
  • Determination of MTD: The MTD was established at 120 mg taken orally once daily. This decision was based on the occurrence of DLTs (specifically, increased blood creatinine and hyperuricemia) at higher doses [1] [3].
  • Lead-in Dosing Strategy: Due to the DLTs observed, the protocol was amended to include a lead-in period where patients started at 120 mg daily for 14-28 days before potentially escalating to a higher dose. This strategy was implemented to mitigate the risk of renal toxicity and tumor lysis syndrome [1].
  • Recommended Phase 2 Dose: The 120 mg daily dose was recommended for further clinical testing based on its acceptable safety and tolerability profile [1] [3].

The diagram below illustrates the dose-finding strategy and the key findings that led to the recommended dose.

Gandotinib_Development Start Phase 1 Study Objective: Identify MTD and Safety Design Standard 3 + 3 Dose-Escalation Design Start->Design DLT Dose-Limiting Toxicities (DLTs): Increased Blood Creatinine Hyperuricemia Design->DLT At higher doses MTD Maximum Tolerated Dose (MTD): 120 mg once daily DLT->MTD Strategy Protocol Amendment: Lead-in period at 120 mg before dose escalation DLT->Strategy To mitigate risk Outcome Recommended Phase 2 Dose: 120 mg daily MTD->Outcome Strategy->Outcome

References

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib Hematologic Adverse Events

Adverse Event Incidence (Grade 3/4, Drug-Related) Details and Management Cues
Anemia 11.6% of patients (Phase 2 study, N=138) [1] Most frequent Grade 3/4 treatment-emergent adverse event considered study-drug related [1].
Thrombocytopenia 2.2% of patients (Phase 2 study, N=138) [1] -

Further data from a Phase 1 study (N=38) showed that increased blood creatinine and hyperuricemia were dose-limiting toxicities that defined the maximum tolerated dose of 120 mg daily [2]. The most common non-hematologic treatment-emergent adverse events were diarrhea (55.3%) and nausea (42.1%), mostly Grade 1 in severity [2].

Mechanisms and Clinical Context

This compound (LY2784544) is a potent, small-molecule inhibitor designed to target the JAK2 V617F mutation, which is prevalent in myeloproliferative neoplasms (MPNs) [1] [2].

  • JAK/STAT Pathway: The JAK/STAT signaling pathway is a critical regulator of hematopoiesis, and its dysregulation is central to MPNs [3] [4]. JAK2 is particularly important for mediating signals from erythropoietin (EPO) and thrombopoietin (TPO), which are essential for the production of red blood cells and platelets, respectively [3] [4]. Inhibiting JAK2 can therefore directly impact these cell lineages.
  • Anemia in JAK Inhibitor Therapy: Anemia is a recognized class effect of JAK inhibitors [5]. For instance, the first-in-class JAK inhibitor ruxolitinib also causes treatment-emergent anemia, which can lead to dose reductions or treatment discontinuation [5]. This compound's profile is consistent with this broader pattern.

The following diagram illustrates the mechanism of JAK inhibitors and the rationale behind treatment-emergent cytopenias.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus GeneTranscription Gene Transcription & Cell Proliferation Nucleus->GeneTranscription This compound This compound This compound->JAK2 Inhibits

Recommended Experimental Monitoring Protocols

For researchers conducting preclinical or early clinical investigations, rigorous and standardized monitoring of hematological parameters is essential.

  • Blood Collection & Analysis: Collect blood samples in EDTA tubes at baseline and at regular intervals during treatment to avoid pseudothrombocytopenia, which can be caused by platelet clumping [6].
  • Complete Blood Count (CBC): Perform a full CBC with manual differential and peripheral blood smear review. Key parameters to track include:
    • Hemoglobin (Hb): Monitor levels and the development of anemia.
    • Platelet Count: Monitor for thrombocytopenia.
  • Frequency: In clinical trials, CBCs are typically performed weekly during the initial cycles of therapy (e.g., the first 1-2 cycles of 28 days) and before each subsequent treatment cycle [1] [2].
  • Grading: Grade all hematologic adverse events according to recognized criteria like the NCI Common Terminology Criteria for Adverse Events (CTCAE) [1].

Management and Troubleshooting Strategies

The following FAQs address common concerns for professionals managing these side effects in a research or development context.

FAQ 1: What are the primary clinical strategies for managing this compound-related anemia?

  • Dose Modification: The most direct action is to evaluate dose interruption or reduction, as defined in the study protocol. The 120 mg daily dose was established as the maximum tolerated dose (MTD) based on other toxicities, providing a reference for dose adjustments [2].
  • Supportive Care: Consider allopurinol to manage hyperuricemia, which can be associated with cytopenias. In the Phase 1 study, 71% of patients received allopurinol concomitantly [2]. Erythropoiesis-stimulating agents (ESAs) or red blood cell transfusions may be utilized per clinical guidelines, though their efficacy can be limited in MF [5].

FAQ 2: How significant is thrombocytopenia with this compound, and how should it be handled?

  • Clinical trial data suggests thrombocytopenia is a less prominent feature of this compound compared to anemia, with a low incidence of Grade 3/4 events (2.2%) [1].
  • Management would involve close monitoring of platelet counts. For significant thrombocytopenia, protocol-defined dose modifications and platelet transfusions (in cases of active bleeding or before invasive procedures) are standard approaches [6].

FAQ 3: Are there any specific drug interactions or patient factors that might worsen these cytopenias?

  • Concurrent Medications: Be vigilant about other myelosuppressive drugs that could exacerbate anemia or thrombocytopenia.
  • Renal Function: Monitor renal function closely. Increased blood creatinine was a dose-limiting toxicity for this compound [2]. Impaired renal function can affect the metabolism of drugs and uric acid, potentially complicating the management of hyperuricemia and cytopenias.

References

optimizing Gandotinib efficacy in JAK2 wild-type patients

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib's Application in JAK2 Wild-Type Models

Recent research indicates that this compound, a JAK2 inhibitor, can modulate the JAK2/STAT3 signaling pathway in JAK2 wild-type cellular models. The table below summarizes key findings from a preprint study (not yet peer-reviewed) that investigated this effect:

Aspect Findings in JAK2 Wild-Type Models
Experimental System Human primary myoblasts (healthy & DMD patient-derived); human ES/iPSC-derived skeletal muscle differentiation [1].
Key Outcome Inhibition of myogenic differentiation; expansion of PAX7+ skeletal muscle progenitor cells (SMPCs) [1].
Mechanism of Action This compound treatment led to loss of STAT3 phosphorylation (pSTAT3Y705) and downregulation of the differentiation marker Myogenin [1].
Comparative Efficacy This compound and AG490 (JAK2/3i) blocked myotube formation, while Filgotinib (JAK1i) did not, suggesting effect is JAK2-specific [1].

Frequently Asked Questions & Troubleshooting

Q1: Is there any scientific basis for using this compound in JAK2 wild-type experimental systems? A1: Yes. A 2024 preprint study demonstrates that this compound inhibits the JAK2/STAT3 pathway in JAK2 wild-type human primary myoblasts and stem cell-derived myogenic cultures. It effectively reduced STAT3 phosphorylation and blocked cell differentiation, indicating its bioactivity beyond mutant JAK2 contexts [1].

Q2: My experiment in a JAK2 wild-type cell line shows no effect. What could be wrong? A2: Consider these factors:

  • Cell Type & Context: The JAK/STAT pathway's role is highly cell-type-dependent [2]. Confirm that your model relies on JAK2-STAT3 signaling.
  • Drug Specificity: Verify that the observed phenotype is due to JAK2 inhibition. Using another JAK2-specific inhibitor (like the study used AG490 for comparison) can help confirm target engagement [1].
  • Off-Target Toxicity: Note that in the cited study, this compound caused a significant increase in apoptosis in some models, which could confound results. A viability assay is recommended to rule out general cytotoxicity [1].

Q3: What is a recommended positive control experiment for establishing this compound activity in my wild-type system? A3: A robust positive control is to demonstrate the downstream inhibition of STAT3 phosphorylation. You can:

  • Treat cells with this compound at the reported concentration of 10 µM [1].
  • Stimulate the pathway with a relevant cytokine (e.g., a member of the gp130 family like IL-6) [2].
  • Harvest protein lysates and perform a Western blot to detect levels of phosphorylated STAT3 (Tyr705) compared to total STAT3.

Experimental Protocol: Inhibiting Myogenic Differentiation

This protocol is adapted from the preprint study that successfully used this compound in JAK2 wild-type models [1].

  • Objective: To assess the effect of this compound on blocking differentiation in human primary myoblasts.
  • Materials:
    • Human primary myoblasts (healthy or DMD patient-derived).
    • This compound (LY2784544), prepared as a stock solution in DMSO.
    • Growth medium (e.g., Ham's F-10 with 20% FBS) and differentiation medium (e.g., DMEM with 2% horse serum).
    • Antibodies for Immunofluorescence: Anti-Myosin Heavy Chain (MyHC), anti-Myogenin (MYOG), and DAPI for nuclei staining.
  • Methodology:
    • Cell Culture: Grow myoblasts to ~70-80% confluence in growth medium.
    • Induce Differentiation: Switch the culture to differentiation medium to initiate myoblast fusion into myotubes.
    • Drug Treatment: Add this compound (e.g., 10 µM) to the treatment group simultaneously with the differentiation switch. Include a vehicle control (DMSO).
    • Incubate: Maintain cells in differentiation medium with the drug for 3-5 days, refreshing the medium as needed.
    • Analyze Results:
      • Immunofluorescence: Fix cells and stain for MyHC. The control should show multinucleated, elongated myotubes. The this compound-treated group should show a significant reduction or absence of MyHC-positive myotubes.
      • Differentiation Index: Quantify the results by calculating the percentage of nuclei within MyHC-positive cells versus the total number of nuclei [1].

JAK/STAT Signaling Pathway Diagram

The following diagram illustrates the JAK/STAT signaling pathway and the points of inhibition by this compound, which is relevant for both wild-type and mutant JAK2 contexts.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus GeneReg GeneReg Nucleus->GeneReg Transcription This compound This compound This compound->JAK2 Inhibits

References

Gandotinib drug interaction potential and management

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib Drug Interaction Profile

The table below summarizes the known and potential drug interaction risks for this compound based on available clinical and preclinical data.

Interaction Aspect Known/Potential Risk Supporting Evidence / Mechanism
Metabolism (CYP Enzymes) Likely a substrate and potential perpetrator [1]. As a small-molecule kinase inhibitor, it is susceptible to and may inhibit or induce cytochrome P450 enzymes [1].
Drug Transporters (P-gp) Likely a substrate and potential perpetrator [1]. Expected to interact with P-glycoprotein (P-gp), affecting absorption and distribution [1].
Pharmacodynamic (PD) Interactions Risk of overlapping toxicities [1]. Concurrent use with other agents causing nephrotoxicity may impair drug clearance; hyperuricemia risk may be exacerbated by other drugs [2] [1].
Adverse Event Profile Diarrhea, nausea, increased blood creatinine, hyperuricemia [2]. Creates susceptibility to DDIs that exacerbate these effects (e.g., other nephrotoxic or hepatotoxic drugs) [2].

Experimental Protocol for DDI Investigation

For researchers needing to characterize this compound's interaction potential in vitro, the following methodology provides a framework.

Aim: To determine if this compound is a substrate, inhibitor, or inducer of major CYP450 enzymes (e.g., 3A4, 2D6) and drug transporters like P-glycoprotein (P-gp).

Materials:

  • Test System: Human liver microsomes; or transfected cell systems (e.g., Caco-2, MDCK for P-gp; OATP-transfected HEK293).
  • Substances: this compound, prototypical enzyme substrates (e.g., Testosterone for CYP3A4, Dextromethorphan for CYP2D6), specific inhibitors (e.g., Ketoconazole for CYP3A4), and marker compounds for transporters (e.g., Digoxin for P-gp).
  • Equipment: LC-MS/MS for analyte quantification.

Procedure:

  • CYP450 Inhibition (Reversible): Incubate human liver microsomes with a CYP-specific substrate and NADPH, with and without this compound at various concentrations. Measure metabolite formation.
  • CYP450 Induction: Treat human hepatocytes with this compound for 48-72 hours. Measure mRNA expression or enzymatic activity of key CYP450s.
  • CYP450 Reaction Phenotyping: Use a panel of recombinant CYP450 enzymes to identify which specific isoform(s) metabolize this compound.
  • Transporter Studies:
    • P-gp Substrate Assay: Conduct bidirectional transport assays in transfected cell monolayers. An efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral) significantly reduced by a P-gp inhibitor suggests this compound is a P-gp substrate.
    • P-gp Inhibition Assay: Measure the transport of a known P-gp substrate (like digoxin) in the presence of this compound. An increased efflux ratio indicates inhibition.

Data Analysis:

  • Calculate IC₅₀ values for enzyme inhibition.
  • Determine the efflux ratio and net flux for transporter studies.
  • Results should be interpreted according to regulatory guidelines (e.g., FDA) to assess clinical DDI risk.

The diagram below illustrates this multi-step experimental workflow.

G Start In Vitro DDI Investigation A1 CYP450 Inhibition Assay Start->A1 A2 CYP450 Induction Assay Start->A2 A3 Reaction Phenotyping Start->A3 A4 Transporter Studies Start->A4 B1 Human Liver Microsomes + Substrate/Inhibitor A1->B1 B2 Human Hepatocytes + this compound A2->B2 B3 Recombinant CYP Enzymes + this compound A3->B3 B4 Transfected Cell Lines (Bidirectional Assay) A4->B4 C1 Measure Metabolite Formation (LC-MS/MS) B1->C1 C2 Measure mRNA/Activity of CYP Enzymes B2->C2 C3 Identify Metabolizing Enzyme(s) B3->C3 C4 Calculate Efflux Ratio & Net Flux B4->C4 Outcome Data Analysis & Clinical Risk Assessment C1->Outcome C2->Outcome C3->Outcome C4->Outcome

Frequently Asked Questions (FAQs)

Q1: What are the critical laboratory parameters to monitor when administering this compound in combination with other drugs? A1: Based on clinical trial data, closely monitor the following [2] [3]:

  • Serum Creatinine: Dose-limiting toxicities related to renal function have been observed [2].
  • Uric Acid Levels: Hyperuricemia was a dose-limiting toxicity [2].
  • Complete Blood Count (CBC): Monitor for anemia and thrombocytopenia, which were common treatment-emergent adverse events [3].
  • Liver Function Tests (LFTs): Although not the most common AE, monitoring is prudent given the hepatic metabolism of most small-molecule drugs.

Q2: Has tumor lysis syndrome (TLS) been associated with this compound? A2: Yes. The phase 1 study design specifically mentions managing the potential for tumor lysis syndrome, particularly at doses ≥120 mg. Allopurinol was used prophylactically in some patients based on investigator discretion [2]. This is a critical consideration for drug interaction and safety protocols.

Q3: What is the clinical evidence for this compound's efficacy in JAK2 V617F-positive diseases? A3: A phase 2 study demonstrated high overall response rates (ORR) in JAK2 V617F-mutated polycythemia vera (PV) and essential thrombocythemia (ET) of 95% and 90.5%, respectively. However, the ORR was low in myelofibrosis (MF) patients, regardless of mutation status [3]. This highlights the importance of patient selection in clinical use and trial design.

Important Note on Information Gaps

The information above is based on available scientific literature, but it is not exhaustive. This compound remains an investigational drug and has not received widespread regulatory approval. Therefore, a comprehensive clinical drug interaction profile may not be fully established.

References

Gandotinib treatment failure strategies resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the clinical efficacy profile of gandotinib in myelofibrosis? A Phase 1 study (NCT01134120) showed that this compound could reduce spleen size and symptom burden in some patients with JAK2V617F-positive myelofibrosis. The table below summarizes the key efficacy findings from this trial [1].

    | Efficacy Measure | Response Rate | Notes | | :--- | :--- | :--- | | Patients achieving clinical improvement | 29% (of myelofibrosis patients) | As per study protocol definitions [1]. | | ≥50% reduction in palpable spleen length | 63% (20/32 evaluable patients) | Observed at any time during therapy [1]. | | ≥50% reduction in Total Symptom Score (MPN-SAF) | 52% (11/21 pts) at 12 weeks; 43% (6/14 pts) at 24 weeks | In patients receiving doses ≥120 mg [1]. |

  • What are the known safety concerns and dose-limiting toxicities of this compound? The maximum-tolerated dose (MTD) was established at 120 mg daily [1]. Dose-limiting toxicities (DLTs) at higher doses included:

    • Increased blood creatinine [1]
    • Hyperuricemia [1] The most common treatment-emergent adverse events were predominantly low-grade, including diarrhea (55.3%) and nausea (42.1%) [1].
  • Are there any potential strategies to overcome treatment resistance? Preclinical evidence suggests that combination therapy could be a promising strategy. A 2025 study found that this compound, when combined with tyrosine kinase inhibitors (TKIs) like avapritinib or midostaurin, was more effective at inducing apoptosis in mast cell lines than treatment with a TKI alone [2]. This indicates that this compound may enhance the efficacy of other targeted agents.

Troubleshooting Experimental Challenges

  • Challenge: Low cell viability or unexpected apoptosis in in vitro models.

    • Potential Cause: The intended therapeutic effect of this compound is to decrease viability and induce apoptosis in target cells. In preclinical mastocytosis models, this compound successfully decreased viability and induced apoptosis in KIT D816V-mutant mast cell lines (HMC-1.2 and ROSAKIT D816V) [2].
    • Recommendation: This may indicate the drug is working as expected in a sensitive model. Ensure you are using an appropriate positive control. For KIT D816V-mutant cells, compare the effects of this compound to other JAK inhibitors like fedratinib, which showed similar pro-apoptotic effects, or to ruxolitinib and baricitinib, which did not affect mast cell functions in the same study [2].
  • Challenge: Lack of efficacy in a primary cell assay.

    • Potential Cause: The drug's effect may be cell type-specific or dependent on a particular genetic mutation. The same study that found this compound effective in mast cell lines also confirmed that fedratinib (a JAK2 inhibitor like this compound) could induce apoptosis and enhance TKI efficacy in primary human cord blood-derived mast cells (CBMCs) [2].
    • Recommendation:
      • Confirm the presence of the drug's target (e.g., JAK2V617F mutation) in your primary cells [1].
      • Consider testing a combination of this compound with other targeted agents, as this may be necessary to see a significant effect [2].

Experimental Protocols & Data

XTT Viability Assay (from [2]) This protocol is used to assess the impact of this compound on cell viability.

  • Cell Seeding: Seed cells (e.g., HMC-1.2, ROSAKIT D816V) at a density of 3.5 × 10⁵ cells/mL.
  • Treatment: Treat cells with the desired concentrations of this compound for 48 hours.
  • Viability Measurement: Use the CyQUANT XTT cell viability assay according to the manufacturer's protocol.
  • Detection: Measure absorbance at 450 nm and 660 nm using a plate reader.
  • Analysis: Normalize cell viability to DMSO-treated control cells. Calculate the IC₅₀ using non-linear regression analysis (e.g., with Prism 9.0 software).

Pharmacokinetic Profile of this compound The Phase 1 study provided initial PK data, which can help in planning in vivo experiments [1].

Parameter Value
Time to Maximum Plasma Concentration (Tmax) 4 hours (after single and multiple doses)
Mean Half-life (Day 1) Approximately 6 hours

Mechanisms and Signaling Pathways

This compound is a potent inhibitor of the JAK-STAT signaling pathway, specifically designed to target the JAK2V617F mutation found in many myeloproliferative neoplasms [1]. The following diagram illustrates the JAK-STAT pathway and this compound's primary site of action.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (e.g., JAK2) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus GeneTrans Gene Transcription Nucleus->GeneTrans This compound This compound This compound->JAK Inhibits

The JAK-STAT pathway is a critical signaling cascade for over 50 cytokines and growth factors, regulating processes like hematopoiesis, immune response, and cell survival [3] [4]. Dysregulation of this pathway, particularly through constitutive activation of JAK2, is a key driver in diseases like myelofibrosis and polycythemia vera [5] [6]. This compound acts by inhibiting JAK2 activity, thereby blocking the downstream phosphorylation, dimerization, and nuclear translocation of STAT proteins to modulate gene transcription [1] [7].

References

Gandotinib hyperuricemia management during treatment

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib and Hyperuricemia: Key Clinical Evidence

The primary evidence comes from a Phase 1 dose-escalation study of this compound in patients with myeloproliferative neoplasms. The table below summarizes the critical findings [1] [2]:

Aspect Details
Study Population Patients with JAK2V617F-positive primary myelofibrosis, polycythemia vera, or essential thrombocythemia (N=38)
Identified Toxicity Increased blood creatinine and hyperuricemia were identified as dose-limiting toxicities (DLTs)
Maximum Tolerated Dose (MTD) 120 mg taken orally once daily
Basis for MTD DLTs of increased blood creatinine or hyperuricemia were observed at doses higher than 120 mg
Common Adverse Events Diarrhea (55.3%) and nausea (42.1%); mostly Grade 1 severity

Management and Troubleshooting Guide

Q1: How should hyperuricemia be monitored in patients receiving this compound?

The study indicates that chemistry changes suggesting potential tumor lysis and renal function impairment occurred at this compound doses ≥120 mg [1]. Although not explicitly detailed in the results, the protocol was amended to include a lead-in period at 120 mg before escalating to higher doses to mitigate these effects.

  • Recommended Protocol: Implement close monitoring of serum uric acid and creatinine levels, especially during the first cycles of therapy and during any dose escalation. The high incidence of renal function impairment as a DLT necessitates this vigilance [1].
Q2: What strategies can be used to manage or prevent hyperuricemia?

The study investigators used proactive management strategies to prevent potential complications like tumor lysis syndrome [1].

  • Recommended Protocol: The concomitant use of allopurinol was common in the clinical study (71.1% of patients) [1]. Prophylactic administration of allopurinol, based on MPN subtype and investigator discretion, should be considered, particularly for patients at higher risk or when using doses near the MTD.
Q3: What is the recommended dosing strategy to minimize risk?

The maximum tolerated dose of 120 mg daily was established based on the dose-limiting toxicities of hyperuricemia and increased creatinine [1].

  • Recommended Protocol:
    • Do not exceed the 120 mg once-daily dose.
    • Consider implementing a lead-in period at 120 mg for 14-28 days before attempting to escalate the dose for individual patients, as was done in the amended study protocol (Part A2) [1].
    • Adhere to a standard 3 + 3 dose-escalation paradigm in clinical trial designs to safely identify toxicities.

Experimental Design & Pharmacovigilance Considerations

For researchers designing trials around JAK2 inhibitors like this compound, here are key considerations:

  • Proactive Uric Acid Management: Preclinical and clinical protocol designs should build in prophylactic uric acid management, rather than reacting to elevated levels after they occur.
  • Renal Function is Key: The strong link between hyperuricemia and increased blood creatinine in the study highlights the need for concurrent renal safety monitoring [1].
  • FAERS Data Utility: For broader pharmacovigilance, the FDA Adverse Event Reporting System (FAERS) can be used to assess drug-induced hyperuricemia and gout risks. A 2025 study demonstrated that machine learning analysis of this database can identify key risk factors, such as male sex and older age, and specific drug risks [3].

Experimental Protocol for Monitoring Hyperuricemia

This protocol can be adapted for preclinical or clinical settings.

G Start Initiate this compound Treatment Baseline Baseline Assessment: Serum Uric Acid & Creatinine Start->Baseline Cycle1 Cycle 1 (Days 1-28): Weekly Monitoring Baseline->Cycle1 Decision Uric Acid Levels Within Safe Range? Cycle1->Decision Continue Continue Monitoring Per Protocol Decision->Continue Yes Intervene Implement Intervention: - Consider Allopurinol - Ensure Hydration - Dose Adjustment? Decision->Intervene No Continue->Cycle1 Next Cycle Intervene->Cycle1 Re-check

References

Gandotinib storage stability and handling precautions

Author: Smolecule Technical Support Team. Date: February 2026

Handling Precautions & Hazard Information

To ensure safety while handling Gandotinib in the laboratory, please adhere to the following precautions. Note that different suppliers have varying hazard classifications, so it is prudent to apply the most stringent controls.

Aspect Precautions
Personal Protective Equipment (PPE) Safety goggles, impervious clothing, protective gloves, and a suitable respirator to avoid inhalation of dust or aerosols [1] [2].
General Handling Handle in a well-ventilated area, preferably with appropriate exhaust ventilation. Avoid contact with skin, eyes, and clothing. Avoid dust and aerosol formation. Do not eat, drink, or smoke in the handling area [1] [2] [3].

| Hazard Statements (GHS) | H302: Harmful if swallowed [1]. H410: Very toxic to aquatic life with long-lasting effects [1]. | | Precautionary Measures | Wash skin thoroughly after handling. Avoid release to the environment. Collect spillage properly. In case of ingestion, rinse mouth and call a poison center or doctor—do NOT induce vomiting [1] [2]. | | Spill Response | Wear full protective equipment. Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment with alcohol. Dispose of contaminated material according to local regulations [1] [2]. |

Storage Conditions & Stability

Proper storage is critical for maintaining the stability and integrity of this compound. The recommended conditions vary depending on the form of the product (powder or in solvent) [1] [2].

| Form | Recommended Temperature | Stability / Shelf Life | | :--- | :--- | :--- | | Powder Form | -20°C [1] [2] | 3 years at -20°C; 2 years at 4°C [2]. | | Solution in Solvent | -80°C [1] [2] | 6 months at -80°C; 1 month at -20°C [2]. | | General Conditions | Keep the container tightly sealed in a cool, dry, and well-ventilated place. Protect from direct sunlight, moisture, and ignition sources [1] [2] [3]. |

Solubility & Stock Solution Preparation

The table below summarizes solubility data for preparing stock solutions for in vitro assays [4] [5].

Solvent Solubility / Concentration
DMSO 94 mg/mL (200.02 mM) [4] [5].
Ethanol 9 mg/mL (19.15 mM) [4] [5].
Water Insoluble [4] [5].

Note on DMSO: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, dry DMSO for preparing stock solutions [4].

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for safely handling this compound from storage to disposal, integrating the precautions listed above.

Start Start this compound Handling Storage Retrieve from Storage (-20°C powder / -80°C solution) Start->Storage PPE Don Personal Protective Equipment (PPE) (Goggles, Gloves, Impervious Clothing, Respirator) Storage->PPE Environment Move to Controlled Environment (Well-ventilated area, e.g., fume hood) PPE->Environment Weighing Weigh Powder / Aliquot Solution (Avoid dust/aerosol formation) Environment->Weighing Use Proceed with Experimental Use Weighing->Use Cleanup Post-Use Cleanup (Decontaminate surfaces with alcohol) Use->Cleanup Waste Dispose of Waste (According to local regulations) Cleanup->Waste

FAQ for Researchers

Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent, ATP-competitive inhibitor of the JAK2 tyrosine kinase. It is particularly effective against the JAK2V617F mutant oncogene, which is a key driver in many myeloproliferative neoplasms. It shows selectivity for mutant JAK2 over wild-type JAK2 [4] [6].

Q2: My this compound powder in DMSO has precipitated. What should I do? A2: The solubility data indicates that this compound is highly soluble in DMSO (94 mg/mL). If precipitation occurs, gently warming the tube and vortexing may help redissolve the compound. Using fresh, dry DMSO is crucial. Note that storage conditions for DMSO stock solutions are critical; keep them at -80°C and avoid repeated freeze-thaw cycles [4] [5].

Q3: Are there any specific ecological hazards I should be aware of? A3: Yes. This compound is classified as very toxic to aquatic life and can cause long-lasting effects in the environment. It is imperative to prevent the compound from entering drains or water courses. All waste and spillage should be collected and disposed of via an approved waste disposal plant [1].

References

Gandotinib vs ruxolitinib efficacy comparison myelofibrosis

Author: Smolecule Technical Support Team. Date: February 2026

Approved JAK Inhibitors in Myelofibrosis

Drug Name Key Molecular Targets Approved Indications / Key Use-Case Notable Efficacy Findings Common Adverse Events
Ruxolitinib [1] [2] [3] JAK1, JAK2 [1] First-line for intermediate-/high-risk MF [1] ~42% achieved ≥50% symptom score reduction (SIMPLIFY-1) [3]; SVR35 in 41.9% (COMFORT-I) [2] Anemia, thrombocytopenia [1] [3]
Fedratinib [2] JAK2, FLT3 [2] After ruxolitinib failure [2] SVR35 in 36%-40% (JAKARTA), 55% (JAKARTA2) [2] GI toxicity, anemia, thrombocytopenia, risk of Wernicke's encephalopathy [2] [4]
Pacritinib [2] [3] JAK2, FLT3, IRAK1, ACVR1 [2] Patients with platelets <50 × 10⁹/L [3] SVR35 in 19% (PERSIST-1); responses not affected by baseline cytopenias [3] GI toxicity [4]
Momelotinib [3] [5] JAK1, JAK2, ACVR1 [2] [5] Patients with anemia [3] Superior anemia benefit (transfusion independence); non-inferior spleen response vs. ruxolitinib [3] [5] Dizziness, nausea, diarrhea [5] [4]

Abbreviations: SVR35: ≥35% reduction in spleen volume; GI: Gastrointestinal.

JAK/STAT Signaling Pathway and Therapeutic Targeting

The therapeutic action of these drugs centers on inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is constitutively active in myelofibrosis [6]. The diagram below illustrates this core pathway and where inhibitors act.

G Cytokine Cytokine (e.g., IFN, IL) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (JAK1, JAK2, etc.) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT_P Phosphorylated STAT Dimer STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to GeneTrans Gene Transcription (Cell Proliferation, Inflammation) Nucleus->GeneTrans Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits

Clinical Trial Design and Endpoints

Clinical trials for JAK inhibitors in myelofibrosis use standardized protocols and efficacy endpoints to allow for cross-trial comparisons [2] [3].

  • Key Eligibility Criteria: Typically include patients with intermediate-2 or high-risk primary or secondary myelofibrosis, often with a minimum platelet count threshold (e.g., >100 × 10⁹/L for ruxolitinib trials, or include severe thrombocytopenia for pacritinib) [2] [3].
  • Primary Efficacy Endpoints:
    • Spleen Volume Reduction (SVR35): The proportion of patients achieving a ≥35% reduction in spleen volume from baseline, typically measured by MRI or CT at week 24 [2].
    • Total Symptom Score (TSS50): The proportion of patients achieving a ≥50% reduction in total symptom score from baseline, assessed using a patient diary over a 7-day period [2] [3].
  • Key Secondary Endpoints: Often include transfusion independence rates (especially for anemia-focused drugs like momelotinib), overall survival, and safety [3] [5].

Researching Emerging Therapies

  • Searching Clinical Trial Registries: Websites like ClinicalTrials.gov are primary sources for ongoing studies, even before results are published in journals.
  • Reviewing Conference Abstracts: Major hematology and oncology conferences (e.g., ASH, ASCO, EHA) often feature the first presentations of early clinical data for new drugs. The search results included an example from ASCO 2025 [3].
  • Exploring Non-JAK Pathways: The current research frontier includes many non-JAK inhibitor therapies, such as BET inhibitors (e.g., pelabresib), BCL-2/BCL-xL inhibitors (e.g., navitoclax), and antifibrotic agents, often in combination with ruxolitinib [7] [8].

References

Gandotinib JAK2 selectivity compared to other JAK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

JAK Inhibitor Selectivity Comparison

Inhibitor Primary JAK Target(s) Key Selectivity Notes Clinical Stage / Status (for context)
Gandotinib JAK2 ~30-fold more selective for JAK2 over JAK1 and JAK3 [1] Phase 2 (as of 2015 data) [1]
Fedratinib JAK2 ≥20-fold JAK2 selectivity in binding; 6-fold over JAK1 in activity assay [2] Approved for Myelofibrosis [2]
Pacritinib JAK2 ≥6-fold JAK2 selectivity in binding; 26-fold over JAK1 in activity assay [2] Approved for Myelofibrosis [2]
Momelotinib JAK1, JAK2 13-fold JAK2 selectivity over JAK1 in activity assay [2] Approved for Myelofibrosis [2]
Ruxolitinib JAK1, JAK2 Non-selective; inhibits JAK1 and JAK2 with comparable potency [2] [1] Approved for Myelofibrosis, PV, GVHD [2]
Itacitinib JAK1 More potent inhibition of JAK1 over JAK2 [2] Clinical-stage [2]
Tofacitinib JAK1, JAK2, JAK3 Pan-JAK inhibitor; also designated JAK3-selective (IC50=2nM) [3] [1] Approved for Rheumatoid Arthritis, etc. [3]
Upadacitinib JAK1 JAK1-selective inhibitor [4] Approved for multiple inflammatory diseases [3]

The following table provides the quantitative experimental data supporting the selectivity profiles mentioned above. The data is compiled from a 2024 comparative profiling study [2].

Supporting Quantitative Data

The values below are primarily IC50 (nM) (Half-maximal inhibitory concentration; a lower value indicates greater potency) and Kd (nM) (Binding affinity; a lower value indicates tighter binding).

Inhibitor JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) JAK2 Kd (nM)
This compound 7.3 6.2 199 92 11
Fedratinib 56 10 1812 3714 4.3
Pacritinib 371 14 311 536 6.6
Momelotinib 143 11 325 252 6.7
Ruxolitinib 5.8 3.2 278 60 0.8
Itacitinib 3.4 54 10799 4095 26

Experimental Methodologies

The comparative data in the 2024 study [2] was generated using standardized, industry-accepted assays, allowing for a direct comparison between inhibitors.

  • Binding Affinity (Kd) Measurement: The binding of inhibitors to the kinase domain of JAK proteins was determined using Fluorescence Polarization (FP) binding assays. Experiments were performed in triplicate from three individual experiments to ensure reliability [2].
  • Kinase Activity Inhibition (IC50) Measurement: The inhibition of catalytic activity for JAK family members was assessed using the Lance Ultra kinase assay. Similar to the binding assays, data is presented as an average of triplicate samples from three individual experiments [2].
  • Cellular Viability Assay (from other studies): Research on this compound's effects in disease models (e.g., mastocytosis) often uses the XTT cell viability assay. This colorimetric method measures the activity of enzymes in live cells, which correlates with cell viability and proliferation. IC50 values for inhibitors can be calculated from this data using non-linear regression analysis [4].

Functional Consequences of JAK2 Inhibition

The biological impact of this compound's JAK2 inhibition has been demonstrated in various cellular models:

  • Induction of Apoptosis: In studies on mastocytosis, this compound, alongside fedratinib, decreased viability and induced apoptosis (programmed cell death) in mast cells carrying the KIT D816V mutation. Other JAK inhibitors like ruxolitinib and upadacitinib did not show this effect, highlighting the specific role of JAK2 inhibition in this context [4].
  • Cell Cycle Alterations: One study noted that this compound caused a G2/M cell cycle arrest in leukemic cell lines. The researchers suggested this effect might be due to the inhibition of signaling pathways other than JAK/STAT, such as the Aurora kinases, indicating a potential complex off-target profile at higher concentrations or in specific cellular environments [1].

The JAK-STAT Signaling Pathway

The diagram below illustrates the core JAK-STAT signaling pathway, which is inhibited by these drugs.

jak_stat Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (e.g., JAK2) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates

Interpretation Guide for Researchers

  • Inter-assay Variability: Selectivity ratios can vary depending on the assay used (e.g., binding vs. activity inhibition). Therefore, it is most meaningful to compare inhibitors using data generated from the same study [2].
  • Cellular vs. Biochemical Context: High biochemical potency and selectivity on isolated kinases are crucial, but the ultimate biological effect also depends on cellular context, pharmacokinetics, and off-target effects [1].
  • Therapeutic Implications: The drive towards developing JAK2-selective inhibitors like this compound and fedratinib is to potentially improve safety by minimizing off-target effects from blocking JAK1 (linked to immunosuppression) and JAK3 (critical for lymphocyte function) [5].

References

Gandotinib clinical trial results phase 2 MPN outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Results for Gandotinib in MPNs

The following tables summarize the efficacy and safety data from clinical trials of this compound in patients with MPNs.

Trial Phase & Focus Patient Population Key Efficacy Findings (Overall Response Rate - ORR) Most Frequent Grade 3/4 Adverse Events (≥2%)
Phase 2 [1] [2] Polycythemia Vera (PV) with JAK2 V617F 95% ORR [1] [2] Anemia (11.6%), Hyperuricemia (3.2%), Fatigue (2.9%), Diarrhea (2.2%), Thrombocytopenia (2.2%) [1] [2]
Phase 2 [1] [2] Essential Thrombocythemia (ET) with JAK2 V617F 90.5% ORR [1] [2]
Phase 2 [1] [2] Essential Thrombocythemia (ET) without JAK2 V617F 43.7% ORR [1] [2]
Phase 2 [1] [2] Myelofibrosis (MF) with JAK2 V617F 9.1% ORR [1] [2]
Phase 2 [1] [2] Myelofibrosis (MF) without JAK2 V617F 0% ORR [1] [2]
Phase 1 (Dose Finding) [3] [4] Mostly Myelofibrosis (MF) 29% of MF patients achieved clinical improvement; 52% had ≥50% reduction in MPN-SAF TSS at 12 weeks [3] [4] Diarrhea (55.3%, majority Grade 1), Nausea (42.1%, majority Grade 1) [3] [4]

Experimental Protocol & Patient Demographics

Here is a detailed look at how the key Phase 2 study was conducted and the patients involved.

Aspect Study 1: Phase 2 Trial [1] [2] Study 2: Phase 1 Trial [3] [4]
Study Design Multicenter, single-arm, outpatient study [1] [2] Multicenter, non-randomized, open-label, dose-escalation study [3] [4]
Intervention This compound 120 mg administered orally once daily [1] [2] Oral this compound at escalating doses to determine Maximum Tolerated Dose (MTD) [3] [4]
Patient Population 138 patients with MPNs (PV, ET, MF) [1] [2] 38 patients with JAK2 V617F-positive MF, PV, or ET (31 with MF) [3] [4]
Key Inclusion Criteria Diagnosis of PV, ET, or MF; JAK2 V617F mutation status was assessed [1] Diagnosis of PV, ET, or MF as per WHO criteria; presence of JAK2 V617F mutation [3] [4]
Primary Objectives Evaluate efficacy, safety, and pharmacokinetics [1] [2] Determine safety, tolerability, and recommended oral daily dose (MTD) [3] [4]

| Secondary/Exploratory Objectives | - Overall Response Rate (ORR) [1]

  • Symptom improvement (MPN-SAF TSS, BFI) [1]
  • Pharmacokinetics (PK) [1] | - Pharmacokinetic parameters [3] [4]
  • Evidence of efficacy (clinical improvement, spleen reduction) [3] [4]
  • Patient-reported outcomes (MPN-SAF, QLQ-C30) [3] |

The JAK/STAT Signaling Pathway and this compound's Role

This compound is a potent, selective small-molecule inhibitor of JAK2, designed to preferentially target the mutated JAK2 V617F isoform that drives constitutive signaling in most MPNs [1] [3] [4]. The diagram below illustrates this pathway and where this compound acts.

G Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 (Wild-type or V617F Mutant) Receptor->JAK2 Activates STAT STAT Protein JAK2->STAT Phosphorylates Dimer STAT Dimer STAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Drives This compound This compound (LY2784544) This compound->JAK2 Inhibits

The JAK/STAT pathway is a critical signaling module that regulates processes like hematopoiesis and immune response [5]. In MPNs, mutations like JAK2 V617F lead to constitutive activation of this pathway, even in the absence of normal cytokine signals, resulting in the overproduction of blood cells and inflammatory symptoms associated with these diseases [3] [4] [5]. This compound acts by inhibiting the activated JAK2 kinase, thereby dampening this aberrant signaling [1] [3].

Key Insights for Researchers

  • Mutation-Driven Efficacy: this compound's efficacy is highly dependent on the JAK2 V617F mutation, showing superior response rates in PV and ET patients with the mutation compared to those without it. Its activity in myelofibrosis, however, appears limited [1] [2].
  • Symptom Burden Assessment: The trials used validated patient-reported outcome (PRO) tools like the MPN-Symptom Assessment Form (MPN-SAF) and Brief Fatigue Inventory (BFI). At one year, 44% of patients experienced a ≥50% improvement in MPN-SAF Total Symptom Score, underscoring the drug's potential impact on quality of life [1] [6].
  • Dosing and Tolerability: The 120 mg once-daily dose was established as the maximum tolerated dose (MTD) in Phase 1 studies. Hyperuricemia and increased blood creatinine were identified as dose-limiting toxicities, suggesting the need for monitoring and potential prophylactic management [3] [4].

This compound presents a mutation-targeted therapeutic option for JAK2 V617F-positive polycythemia vera and essential thrombocythemia. Its differentiated efficacy profile and manageable safety data support its potential as a targeted agent, though its utility appears more limited in myelofibrosis.

References

Gandotinib safety profile comparison other JAK2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib Safety and Efficacy Profile

The tables below summarize the key safety and efficacy data for this compound from clinical trials.

Table 1: Safety and Tolerability Data from a Phase 1 Study (N=38) [1]

Parameter Summary of Findings
Maximum Tolerated Dose (MTD) 120 mg once daily [1]
Most Common TEAEs Diarrhea (55.3%), Nausea (42.1%); majority were Grade 1 [1]
Dose-Limiting Toxicities (DLTs) Increased blood creatinine, Hyperuricemia (at doses >120 mg) [1]
Notable Serious Risks Renal failure (leading to treatment discontinuation in 4 patients) [1]
Pharmacokinetics Mean half-life ~6 hours; Time to max concentration ~4 hours [1]

Table 2: Efficacy Data from a Phase 2 Study (N=138) by Disease Type [2] [3]

Patient Cohort Overall Response Rate (ORR) Key Efficacy Notes
Polycythemia Vera (PV), JAK2 V617F+ 95% (19/20) 20% Complete Response (CR), 75% Partial Response (PR) [3]
Essential Thrombocythemia (ET), JAK2 V617F+ 90.5% (19/21) 14% CR [3]
Myelofibrosis (MF), JAK2 V617F+ 9.1% (3/33) -
ET, JAK2 V617F- 43.7% (7/16) No CRs observed [3]
MF, JAK2 V617F- 0% (0/18) -
Patients previously on ruxolitinib 3.3% (ORR) -

Experimental Protocols in Clinical Studies

The safety and efficacy data above were generated under specific clinical trial protocols. Here are the key methodological details:

  • Study Designs: The data come from a phase 1, open-label, dose-escalation study (NCT01134120) and a subsequent multicenter, single-arm, phase 2 study (NCT01594723) [1] [2] [3].
  • Patient Population: The phase 2 study enrolled patients with PV, ET, or MF, including those with intolerance or lack of response to ruxolitinib [3]. Diagnosis was confirmed per World Health Organization criteria.
  • Dosing: The phase 2 study used the 120 mg once daily oral dose established as the MTD in the phase 1 study [1] [3].
  • Endpoints:
    • Safety: Assessed by the frequency and severity of treatment-emergent adverse events (TEAEs), graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) [1].
    • Efficacy:
      • For MF, response was assessed using the International Working Group-Myelofibrosis Research and Treatment (IWG-MRT) criteria, which includes measures of spleen size and symptom burden [1] [3].
      • For PV and ET, European LeukemiaNet (ELN) consensus criteria were used [3].
    • Patient-Reported Outcomes: Symptoms were tracked using the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) [1].

Mechanism of Action and Structural Insights

This compound is a potent, small-molecule inhibitor that targets the JAK2 tyrosine kinase.

  • Primary Target: It is a selective inhibitor of JAK2 with increased potency for the mutated JAK2 V617F form found in many MPNs [1] [3].
  • Binding Mode: Crystal structure data (PDB ID: 8BM2) confirms that this compound acts as a type I ATP-competitive inhibitor. It binds to the active conformation of the JAK2 kinase domain (JH1), occupying the ATP-binding pocket [4]. This mechanism is shared by several other approved JAK2 inhibitors like fedratinib [5].
  • Cellular Effect: By inhibiting constitutively active JAK2 signaling, this compound disrupts the JAK-STAT pathway, which is critically involved in the proliferation and survival of malignant cells in MPNs [1] [5].

The diagram below illustrates the JAK-STAT signaling pathway and the site of this compound's inhibitory action.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to GeneTranscription GeneTranscription Nucleus->GeneTranscription Initiates This compound This compound This compound->JAK2  Inhibits

Key Differentiators and Considerations for Researchers

  • Mutation-Specific Efficacy: this compound's efficacy appears highly dependent on the JAK2 V617F mutation, showing superior response rates in mutation-positive PV and ET patients. This suggests its potential application in a targeted therapy strategy [2] [3].
  • Safety Profile Distinction: The dose-limiting toxicities of increased blood creatinine and hyperuricemia point toward a need for careful renal function monitoring, which may differentiate its management from other JAK inhibitors that have different dominant toxicities [1].
  • Activity in Ruxolitinib-Experienced Patients: The phase 2 trial specifically included patients who had failed ruxolitinib, but the observed ORR was low (3.3%), indicating a area of high unmet need and a challenge for all agents in this class [2] [3].

References

Gandotinib cost-effectiveness analysis other MPN treatments

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib Clinical Data Overview

Although a direct cost-effectiveness comparison is unavailable, Phase 1 and Phase 2 clinical trials provide efficacy and safety data that form the basis for any future economic evaluations. Key findings from these studies are summarized below.

Trial Phase Patient Population Key Efficacy Findings Common Adverse Events (All Grades) Serious (Grade 3/4) Adverse Events

| Phase 1 [1] | 38 patients (31 MF, 6 PV, 1 ET) | - 29% of MF patients achieved clinical improvement

  • 63% (20/32) evaluable patients had ≥50% spleen length reduction
  • 52% (11/21) had ≥50% symptom score reduction at 12 weeks [1] | - Diarrhea (55.3%)
  • Nausea (42.1%) [1] | - Blood creatinine increase (DLT)
  • Hyperuricemia (DLT) [1] | | Phase 2 [2] [3] | 138 patients (PV, ET, MF) | - ORR in JAK2 V617F-positive patients: PV (95%), ET (90.5%), MF (9.1%)
  • 44% had ≥50% MPN-SAF TSS improvement at 1 year [2] [3] | Information not specifically highlighted | - Anemia (11.6%)
  • Hyperuricemia (3.2%)
  • Fatigue (2.9%)
  • Diarrhea (2.2%) [2] [3] |

Insights for a Cost-Effectiveness Framework

While a formal analysis for this compound is missing, recent research on other MPN treatments illustrates the factors and methodologies used in such evaluations, which you can apply to this compound.

  • Key Cost Drivers: A 2024 cost-effectiveness analysis comparing momelotinib and ruxolitinib for myelofibrosis with anemia provides a relevant model. It found that despite momelotinib's higher pharmacy costs, its reduction in transfusion burden was a major factor. However, over 1- and 2-year periods, the total cost of care was still lower for ruxolitinib due to its significantly lower drug price [4]. This highlights drug acquisition cost and transfusion dependence as critical variables.
  • Broader Clinical Benefits: Beyond direct costs, consider the value of clinical benefits demonstrated by JAK inhibitors. A 2025 meta-analysis reported that JAK inhibitor treatment was associated with a 48% reduction in thromboembolic events risk for MPN patients, a complication that carries significant morbidity, mortality, and healthcare costs [5].
  • Evolving Treatment Landscape: this compound is one of several JAK inhibitors in development or recently approved for MPNs. Others include fedratinib, pacritinib, and momelotinib, each with distinct profiles (e.g., pacritinib for patients with thrombocytopenia, momelotinib for anemia) [6] [7]. A comprehensive cost-effectiveness analysis would need to position this compound within this competitive landscape, comparing its price, dosing, efficacy, and side-effect profile against all relevant alternatives.

This compound's Mechanism and Development Context

The diagram below shows this compound's target in the MPN disease pathway, which is shared by other JAK inhibitors.

gandotinib_mechanism DriverMutation JAK2 V617F Mutation ConstitutiveActivation Constitutive JAK-STAT Pathway Activation DriverMutation->ConstitutiveActivation DiseasePhenotypes MPN Phenotypes: Splenomegaly, Systemic Symptoms ConstitutiveActivation->DiseasePhenotypes JAKInhibitors JAK Inhibitors (e.g., this compound, Ruxolitinib) JAKInhibitors->ConstitutiveActivation Inhibits

This compound is a potent, selective JAK2 inhibitor with dose-dependent selectivity for the JAK2 V617F mutant protein [2] [3] [7]. It has been investigated in patients with polycythemia vera (PV), essential thrombocythemia (ET), and myelofibrosis (MF) [1] [2]. The maximum tolerated dose was established at 120 mg once daily [1].

How to Proceed with Your Analysis

Given the lack of direct data, you can take the following steps to build a comparative evaluation:

  • Monitor Clinical Trial Registries: this compound is not an approved therapy. Its development status should be tracked on clinical trial registries (e.g., ClinicalTrials.gov). A cost-effectiveness analysis would typically only be conducted in late-stage development or upon application for regulatory approval and reimbursement.
  • Construct a De Novo Model: Using clinical trial data for efficacy (e.g., symptom response, spleen reduction, transfusion independence) and safety, you can build a health economic model. This model would compare the projected costs and health outcomes (e.g., Quality-Adjusted Life Years) of this compound against standard-of-care JAK inhibitors like ruxolitinib.
  • Incorporate Relevant Comparators: Ensure the analysis includes newer JAK inhibitors like momelotinib and pacritinib, as their distinct clinical benefits (particularly on anemia) are key drivers of value and cost-effectiveness [4] [6].

References

Gandotinib biomarker validation JAK2 V617F allele burden

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib at a Glance

The table below summarizes the key findings from the Phase 1 study of this compound (LY2784544) [1] [2].

Aspect Details
Drug Name This compound (LY2784544)
Primary Target JAK2, with increased potency for the JAK2V617F mutant [1] [2]
Phase of Reported Study Phase 1 [1] [2]
Recommended Phase 2 Dose (MTD) 120 mg taken orally once daily [1] [2]
Most Common Adverse Events Diarrhea (55.3%) and Nausea (42.1%); mostly Grade 1 [1] [2]
Key Dose-Limiting Toxicities (DLTs) Increased blood creatinine and hyperuricemia (observed at doses >120 mg) [1] [2]

| Reported Efficacy in Myelofibrosis | - 29% of patients achieved "clinical improvement" [1] [2]

  • 20/32 evaluable patients had a ≥50% reduction in palpable spleen length [1] [2]
  • 52% (11/21) and 43% (6/14) of patients on ≥120 mg had a ≥50% reduction in MPN-SAF Total Symptom Score at 12 and 24 weeks, respectively [1] [2] | | Pharmacokinetics | - Mean half-life on Day 1: ~6 hours [1] [2]
  • Time to maximum plasma concentration: 4 hours (after single and multiple doses) [1] [2] |

JAK2V617F Allele Burden as a Biomarker

While the primary this compound study established its safety and preliminary efficacy, the provided results do not detail changes in JAK2V617F allele burden. However, other sources clarify the importance and methodology of this biomarker.

  • Clinical Relevance: The JAK2V617F allele burden (or variant allele frequency) is a critical quantitative biomarker in MPNs. A higher burden has been significantly associated with certain clinical features and a greater risk of complications such as pruritus, splenomegaly, thrombosis, and transformation to myelofibrosis or acute myeloid leukemia [3].
  • Measurement Techniques: Accurate quantification is essential for diagnosis and monitoring treatment efficacy. Common methods include:
    • Real-time PCR with specific probes for wild-type and mutant alleles [4].
    • Pyrosequencing [4].
    • SNaPshot assay, a method useful for confirming low allele burdens (<5%) [4].
  • Technical Challenge: A key hurdle in quantification is ensuring accurate standards. Cell lines used to create standard curves (like the HEL 92.1.7 line) can have amplified JAK2 gene copies, which must be accounted for to avoid inaccurate measurements [4].

This compound in the JAK Inhibitor Landscape

This compound is one of several small-molecule JAK inhibitors developed for MPNs. The table below contextualizes it within this drug class [5].

Drug Name Key Targets Approved Indications (MPNs) Development Stage
Ruxolitinib JAK1, JAK2 Myelofibrosis, Polycythemia Vera Approved [5]
Fedratinib JAK2 Myelofibrosis Approved [5]
Pacritinib JAK2, FLT3 Myelofibrosis Approved [5]
This compound JAK2 (V617F mutant) - Investigational (Phase 1) [1] [2]

JAK inhibitors are also classified by their mechanism:

  • Type I Inhibitors (e.g., Ruxolitinib, Fedratinib, this compound): They bind to the active conformation of the JAK kinase domain and are typically ATP-competitive [5].
  • Allosteric Inhibitors: These bind to a site other than the ATP-binding pocket (e.g., Deucravacitinib, which targets TYK2) [5].

The JAK-STAT Signaling Pathway in MPNs

The following diagram illustrates the pathway targeted by this compound and other JAK inhibitors.

jak_stat Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2_WT JAK2 (Wild-Type) Receptor->JAK2_WT Transient Activation STAT STAT Protein JAK2_WT->STAT Phosphorylation JAK2_Mut JAK2 (V617F Mutant) JAK2_Mut->Receptor Constitutive Binding JAK2_Mut->STAT Hyper-phosphorylation STAT_P Phosphorylated STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription (Cell Proliferation, Survival) Nucleus->Transcription

This pathway shows how the V617F mutation in JAK2's pseudokinase domain (JH2) leads to its constitutive activation, causing cytokine-independent signaling and driving the overproduction of blood cells seen in MPNs [1] [5]. This compound, as a Type I JAK2 inhibitor, works by competing with ATP to block this aberrant signaling.

Experimental Protocol for Allele Burden Assessment

For researchers looking to validate the biomarker response, here is a generalized protocol for quantifying JAK2V617F allele burden, based on established methods [4]:

  • Sample Collection: Collect peripheral blood or bone marrow samples in EDTA tubes. Extract genomic DNA using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).
  • Standard Curve Preparation: Prepare a dilution series of reference DNA with a known JAK2V617F allele burden. This is critical for accurate quantification. As noted, it is important to use standards where the JAK2 gene copy number has been validated to avoid inaccuracies [4].
  • Quantitative PCR (qPCR): Perform real-time PCR using mutation-specific TaqMan probes (e.g., FAM-labeled for mutant allele, VIC-labeled for wild-type allele). The reaction should include the prepared standards, test samples, and negative controls.
  • Data Analysis: Calculate the ΔCt value (Ct_wild-type - Ct_mutant). Plot the ΔCt values of the standards against their log-transformed allele burdens to generate a standard curve. Use this curve to determine the allele burden in unknown samples.
  • Confirmation for Low Burdens: For samples with very low mutant allele frequencies (e.g., <5%), a more sensitive method like the SNaPshot assay can be used for confirmation [4].

Key Insights for Researchers

  • This compound's Niche: this compound was developed as a potent and potentially more selective inhibitor of the JAK2V617F mutant, which could offer a better safety profile by minimizing inhibition of wild-type JAK2 crucial for normal hematopoiesis [1].
  • Biomarker Gap: The primary phase 1 data establishes clinical efficacy in terms of symptom and spleen reduction, but a direct link to reduction in JAK2V617F allele burden was not provided in the available results. Subsequent studies on other JAK inhibitors like Ruxolitinib have made this connection [4].
  • Future Research Directions: Comprehensive biomarker validation for this compound would require studies correlating drug exposure with quantitative changes in allele burden over time and establishing how this molecular response predicts long-term clinical outcomes.

References

Gandotinib overall survival data compared to standard care

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib Clinical Trial Data Summary

The table below summarizes the key efficacy and safety findings from the main clinical trials of this compound. A Phase 2 study specifically evaluated its use in patients with myeloproliferative neoplasms (MPNs) who had previously failed treatment with Ruxolitinib, a standard-of-care JAK inhibitor [1] [2].

Trial Phase Patient Population Key Efficacy Findings Key Safety Findings

| Phase 2 [2] | JAK2 V617F-positive MPNs (PV, ET, MF); included patients previously treated with Ruxolitinib [1]. | Overall Response Rate (ORR):

  • Polycythemia Vera (PV): 95%
  • Essential Thrombocythemia (ET): 90.5%
  • Myelofibrosis (MF): 9.1%

Symptom Improvement:

  • 44% had ≥50% improvement in MPN-SAF Total Symptom Score at 1 year [2]. | Most Frequent Grade 3/4 Events:
  • Anemia (11.6%)
  • Hyperuricemia (3.2%)
  • Fatigue (2.9%)
  • Diarrhea (2.2%)
  • Thrombocytopenia (2.2%) [2]. | | Phase 1 [3] | JAK2 V617F-positive Myelofibrosis, Polycythemia Vera, Essential Thrombocythemia. | Spleen Volume Reduction: 20/32 (62.5%) evaluable patients achieved a ≥50% reduction in palpable spleen length at some point during therapy [3]. | Maximum Tolerated Dose: 120 mg daily.

Most Common Any-Grade AEs: Diarrhea (55.3%) and Nausea (42.1%), mostly Grade 1.

Dose-Limiting Toxicities: Increased blood creatinine and hyperuricemia [3]. |

Experimental Protocols from Key Studies

For research and development professionals, the methodologies from recent preclinical and clinical studies are detailed below.

  • Preclinical Study on Mastocytosis (2025): This study investigated this compound and Fedratinib in human mast cell (MC) lines (HMC-1.2 and ROSAKIT D816V) and primary human cord blood-derived MCs.

    • Cell Viability Assay: Cells were seeded and treated with JAK inhibitors for 48 hours. Viability was determined using the CyQUANT XTT assay, measuring absorbance at 450 nm and 660 nm. IC50 values were calculated via non-linear regression analysis [4].
    • Proliferation & Apoptosis Assays: Proliferation was measured after treatment with inhibitors. Apoptosis was assessed using flow cytometry-based assays (not explicitly detailed, but typical methods include Annexin V/PI staining) [4].
    • Combinatorial Drug Testing: this compound and Fedratinib were combined with TKIs (Avapritinib, Midostaurin) to test for enhanced effects compared to TKI monotherapy [4].
  • Phase 1 Clinical Trial Design: The first-in-human study for this compound had a standard 3 + 3 dose-escalation design.

    • Primary Objectives: Determine safety, tolerability, and the recommended oral daily dose.
    • Dosing Regimen: this compound was administered orally once daily in 28-day cycles. The Maximum Tolerated Dose (MTD) was defined as 120 mg.
    • Patient-Reported Outcomes (PROs): Efficacy was also measured using the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF) and the EORTC QLQ-C30 questionnaire at baseline and regular intervals [3].

This compound's Mechanism of Action and Signaling Pathway

This compound is a small-molecule inhibitor that selectively targets Janus kinase 2 (JAK2) and demonstrates increased potency for the mutated JAK2V617F isoform, which drives the pathogenesis of many MPNs [3] [1]. The following diagram illustrates the JAK-STAT signaling pathway that this compound inhibits.

gandotinib_pathway JAK-STAT Signaling Pathway and this compound Inhibition Cytokine Cytokine Receptor Cell Surface Receptor Cytokine->Receptor JAK2 JAK2 (Wild-type or V617F Mutant) Receptor->JAK2 Activates STAT STAT Protein (e.g., STAT3, STAT5) JAK2->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates GeneTrans Gene Transcription (Cell Proliferation, Survival) Nucleus->GeneTrans This compound This compound (LY2784544) This compound->JAK2 Inhibits

Research Implications and Data Gaps

  • Promising Efficacy in Specific MPNs: The high response rates in JAK2 V617F-mutated PV and ET are notable and suggest a population where this compound may offer significant benefit [2].
  • Limited Efficacy in Myelofibrosis: The low ORR in MF patients, particularly those without the JAK2 V617F mutation or who are Ruxolitinib-resistant, indicates a limited role in this advanced disease setting [2].
  • Critical Data Gap on Overall Survival: The search results do not contain any direct head-to-head comparison of this compound versus standard care (like Ruxolitinib) with overall survival as an endpoint. The available efficacy data focuses on response rates and symptom improvement. Overall survival data from a randomized Phase 3 trial is absent, which is crucial for definitive comparison.

References

Gandotinib symptom improvement validation MPN-SAF TSS

Author: Smolecule Technical Support Team. Date: February 2026

Gandotinib Efficacy on MPN Symptom Burden

The table below summarizes the key efficacy findings for this compound from a Phase 1 clinical trial, where symptom response was defined as a ≥50% reduction in the MPN-SAF TSS from baseline [1].

Assessment Metric Result at 12 Weeks Result at 24 Weeks
≥50% Reduction in MPN-SAF TSS 11/21 patients (52%) 6/14 patients (43%)

Experimental Protocol & Clinical Context

To fully interpret the data in the table, it is helpful to understand the design of the clinical trial and the symptom assessment tool used.

  • Clinical Trial Design: The data was derived from a non-randomized, open-label, Phase 1 study designed primarily to evaluate the safety, tolerability, and recommended dose of this compound [1]. The study used a standard "3 + 3" dose-escalation design. Among the 38 patients treated, 31 had myelofibrosis (MF), 6 had polycythemia vera (PV), and 1 had essential thrombocythemia (ET). All patients carried the JAK2V617F mutation [1].
  • Symptom Assessment Method (MPN-SAF TSS): The MPN-SAF TSS is a patient-reported outcome (PRO) questionnaire that quantifies the burden of the ten most common and clinically relevant symptoms in MPNs [2] [3].
    • Symptoms Assessed: Fatigue, early satiety, abdominal discomfort, inactivity, concentration problems, night sweats, itching, bone pain, fever, and weight loss [4] [3].
    • Scoring System: Each symptom is rated on a scale from 0 (absent) to 10 (worst imaginable). The total score is the average of the scores for the ten items, multiplied by 10, resulting in a final score from 0 (best) to 100 (worst) [5] [3].
    • Clinical Relevance: A ≥50% reduction in the MPN-SAF TSS (TSS50) is widely accepted in clinical trials as a marker of clinically meaningful symptom improvement [6]. In this study, patient-reported outcomes were collected at baseline and then periodically during treatment [1].

The following diagram illustrates the workflow of symptom assessment in the this compound clinical trial.

Start Patient Enrollment (JAK2V617F+ MPN) A Baseline Assessment MPN-SAF TSS Questionnaire Start->A B This compound Treatment (Oral Daily Dose) A->B C Follow-up Assessment MPN-SAF TSS at 12/24 weeks B->C D Efficacy Endpoint ≥50% Reduction in MPN-SAF TSS (TSS50) C->D

Key Interpretive Notes on the Data

When considering these results, keep the following points in mind:

  • Study Phase Context: As a Phase 1 trial, the primary focus was on determining drug safety and the appropriate dosage (with the maximum tolerated dose established as 120 mg daily). Efficacy measurements, while promising, are considered exploratory in this context [1].
  • Lack of Direct Comparator: This was a single-arm study without a control group (e.g., placebo or another drug). Therefore, the data demonstrates this compound's activity but cannot be used to directly compare its efficacy against other JAK2 inhibitors like Ruxolitinib [1] [7].
  • Symptom Improvement vs. Disease Modification: The MPN-SAF TSS measures symptom burden and quality of life. A reduction in score indicates effective palliative control of symptoms but does not necessarily equate to modification of the underlying disease progression [6].

References

Gandotinib cross-trial comparison COMFORT trials ruxolitinib

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety at a Glance

The table below summarizes the key efficacy and safety data for gandotinib and ruxolitinib from their respective clinical trials.

Aspect This compound (LY2784544) Ruxolitinib
Molecular Target JAK2 (with increased potency for JAK2 V617F mutant) [1] [2] [3] JAK1 and JAK2 [4] [5] [6]
Approval Status Investigational (Phase 2) [1] Approved for intermediate/high-risk MF in the US and EU [4]
Key Trial Phase Phase 2 [1] Phase 3 (COMFORT-I & COMFORT-II) [4] [6]
Recommended Phase 2 Dose 120 mg once daily [2] 15-25 mg twice daily (immediate-release) [4] [6]
Overall Survival (OS) Benefit Not reported in available results Pooled 5-yr Data: Median OS 5.3 yrs (ruxolitinib) vs 3.8 yrs (control); 30% risk reduction [HR 0.70] [4]

| Spleen Volume Reduction (≥35%) | Myelofibrosis (MF): Not a primary endpoint; 20/32 (62.5%) evaluable patients had a ≥50% reduction in palpable spleen length at any time [2] | COMFORT-I (24 wks): 42% vs 0.7% (placebo) [7] COMFORT-II (48 wks): 28% vs 0% (BAT) [6] | | Symptom Improvement (≥50% reduction in TSS) | MF: 11/21 (52%) at 12 weeks; 6/14 (43%) at 24 weeks (patients on ≥120 mg) [2] | Demonstrated significant improvement in MF-related symptoms and quality of life [6] | | Most Frequent Grade 3/4 Adverse Events (Drug-Related) | Anemia (11.6%), hyperuricemia (3.2%), fatigue (2.9%), diarrhea (2.2%), thrombocytopenia (2.2%) [1] | Anemia and thrombocytopenia (dose-related) [4] [5] | | Other Notable AEs | Diarrhea (55.3%, mostly Gr1), nausea (42.1%, mostly Gr1), increased blood creatinine, renal failure [2] | Increased risk of infection (e.g., herpes zoster), changes in lipid levels [7] |

Detailed Experimental Data and Methodologies

For researchers, a deeper understanding of the trial designs and patient populations is crucial for interpreting the data.

Ruxolitinib (COMFORT Trials)
  • Trial Design: Two randomized, phase 3 trials: COMFORT-I (vs. placebo) and COMFORT-II (vs. Best Available Therapy (BAT)) [4] [6].
  • Patient Population: Adults with intermediate-2 or high-risk primary myelofibrosis (PMF), post-polycythemia vera MF (PPV-MF), or post-essential thrombocythemia MF (PET-MF) [8] [6].
  • Key Efficacy Endpoints:
    • Primary: Proportion of patients achieving ≥35% reduction in spleen volume from baseline at week 24 (COMFORT-I) or week 48 (COMFORT-II), measured by MRI/CT [4] [6].
    • Secondary: Overall survival (OS), symptom improvement measured by the Modified Myelofibrosis Symptom Assessment Form (MFSAF) [5] [6].
  • Crossover Design: A significant proportion of patients in the control arms crossed over to receive ruxolitinib, which confounded long-term survival comparisons. Statistical methods like Rank-Preserving Structural Failure Time (RPSFT) were used to correct for this, showing a more pronounced OS benefit (crossover-corrected HR 0.35) [4] [8].
This compound (Phase 2 Study)
  • Trial Design: A multicenter, single-arm, outpatient phase 2 study (NCT01594723) [1] [3].
  • Patient Population: Patients with JAK2 V617F-mutated MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and myelofibrosis (MF). The trial included patients who had prior ruxolitinib therapy [1] [2].
  • Dosing: 120 mg administered orally once daily [1] [2].
  • Key Efficacy Endpoints:
    • Overall Response Rate (ORR): Defined per protocol for each MPN subtype. In MF, the ORR was low (9.1% in JAK2 V617F-mutated MF; 0% in JAK2 wild-type) [1].
    • Spleen and Symptom Response: Spleen length was measured by palpation. Symptom improvement was assessed using the MPN-SAF Total Symptom Score (TSS) and the Brief Fatigue Inventory [1] [2].
  • Pharmacokinetics/Pharmacodynamics: The maximum plasma concentration was reached 4 hours after dosing, with a mean half-life of approximately 6 hours [2].

Mechanisms of Action and Selectivity

The following diagram illustrates the distinct targeting profiles of this compound and ruxolitinib within the JAK-STAT pathway.

G Cytokine Cytokine Signal (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor JAK_WT Wild-Type JAK2 Receptor->JAK_WT JAK_Mut Mutant JAK2 (JAK2 V617F) Receptor->JAK_Mut STAT STAT Protein JAK_WT->STAT Phosphorylation JAK_Mut->STAT Constitutive Phosphorylation Transcription Gene Transcription & Cell Proliferation STAT->Transcription This compound This compound (LY2784544) This compound->JAK_Mut Preferentially Inhibits Ruxolitinib Ruxolitinib Ruxolitinib->JAK_WT Potently Inhibits (JAK1 & JAK2) Ruxolitinib->JAK_Mut

The mechanistic and selectivity data for each drug is summarized in the table below.

Parameter This compound (LY2784544) Ruxolitinib
Primary Molecular Action Potent JAK2 inhibitor [3] Potent JAK1 and JAK2 inhibitor [4]
Selectivity for JAK2 V617F Demonstrates increased potency for JAK2 V617F mutant vs. wild-type JAK2 in cellular models [1] [2] [3] Inhibits both wild-type and mutant JAK2 [4]

| Reported IC₅₀ / Kᵢ Values | JAK2 (V617F): Kᵢ = 0.245 nM JAK2 (cell-free): IC₅₀ = 3 nM JAK1: IC₅₀ = 19.8 nM [3] | Not detailed in the provided search results, but described as a potent and selective inhibitor of JAK1 and JAK2 [4] [6] | | Additional Targets | Also inhibits FLT3 (IC₅₀ = 4 nM) [3] | A sustained-release formulation was developed to reduce peak plasma concentration (Cₘₐₓ) and potentially improve therapeutic index [5] |

Interpretation and Strategic Considerations for R&D

  • Clinical Validation: Ruxolitinib has robust, long-term phase 3 data demonstrating survival benefit, leading to full regulatory approval. This compound remains an investigational drug with more limited phase 2 data.
  • Differentiated Mechanism: this compound's potential selective inhibition of the JAK2 V617F mutant is a key differentiator that may be worth exploring further, particularly for defined patient subsets.
  • Safety Profiles: Both drugs cause cytopenias, but their distinct off-target profiles (e.g., this compound's association with renal function changes and ruxolitinib's with lipid increases and infections) inform different risk management strategies.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.1793143 Da

Monoisotopic Mass

469.1793143 Da

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ANC71R916O

Wikipedia

Gandotinib

Dates

Last modified: 08-15-2023
1: Rosenthal A, Mesa RA. Janus kinase inhibitors for the treatment of myeloproliferative neoplasms. Expert Opin Pharmacother. 2014 Jun;15(9):1265-76. doi: 10.1517/14656566.2014.913024. Epub 2014 Apr 25. PubMed PMID: 24766055.
2: Furqan M, Mukhi N, Lee B, Liu D. Dysregulation of JAK-STAT pathway in hematological malignancies and JAK inhibitors for clinical application. Biomark Res. 2013 Jan 16;1(1):5. doi: 10.1186/2050-7771-1-5. PubMed PMID: 24252238; PubMed Central PMCID: PMC3776247.
3: Ma L, Clayton JR, Walgren RA, Zhao B, Evans RJ, Smith MC, Heinz-Taheny KM, Kreklau EL, Bloem L, Pitou C, Shen W, Strelow JM, Halstead C, Rempala ME, Parthasarathy S, Gillig JR, Heinz LJ, Pei H, Wang Y, Stancato LF, Dowless MS, Iversen PW, Burkholder TP. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F. Blood Cancer J. 2013 Apr 12;3:e109. doi: 10.1038/bcj.2013.6. PubMed PMID: 23584399; PubMed Central PMCID: PMC3641321.
4: Tam CS, Verstovsek S. Investigational Janus kinase inhibitors. Expert Opin Investig Drugs. 2013 Jun;22(6):687-99. doi: 10.1517/13543784.2013.774373. Epub 2013 Feb 23. Review. PubMed PMID: 23432430.
5: Treliński J, Robak T. JAK inhibitors: pharmacology and clinical activity in chronic myeloprolipherative neoplasms. Curr Med Chem. 2013;20(9):1147-61. PubMed PMID: 23317159.
6: Santos FP, Verstovsek S. JAK2 inhibitors for myelofibrosis: why are they effective in patients with and without JAK2V617F mutation? Anticancer Agents Med Chem. 2012 Nov;12(9):1098-109. Review. PubMed PMID: 22583424.
7: Passamonti F, Maffioli M, Caramazza D. New generation small-molecule inhibitors in myeloproliferative neoplasms. Curr Opin Hematol. 2012 Mar;19(2):117-23. doi: 10.1097/MOH.0b013e32834ff575. Review. PubMed PMID: 22227528.

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